Boc-Lys(Boc)-OH.DCHA
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHJTYAMCGERD-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934134 | |
| Record name | N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15098-69-8 | |
| Record name | L-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N6-Bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015098698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2,N6-bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dicyclohexylammonium Salt of Boc-Lys(Boc)-OH: A Technical Guide to its Purpose and Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and the development of complex organic molecules, the physical and chemical properties of building blocks are of paramount importance. Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH), a crucial derivative of the amino acid lysine, is a prime example where the formation of a dicyclohexylammonium (DCHA) salt provides significant advantages over its free acid form. This technical guide delves into the purpose of the DCHA salt of Boc-Lys(Boc)-OH, offering a comprehensive overview of its benefits, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Challenge with Boc-Lys(Boc)-OH Free Acid
Boc-Lys(Boc)-OH in its free acid form often presents as a colorless oil or a low-melting solid.[1][2] This physical state poses considerable challenges in a laboratory setting, including:
-
Difficulty in Handling and Weighing: Oils and non-crystalline solids are difficult to handle accurately and can lead to inconsistencies in reaction stoichiometry.
-
Purification Challenges: Purification of non-crystalline compounds often requires chromatographic techniques, which can be time-consuming and less efficient for large-scale production compared to crystallization.
-
Stability Issues: Amorphous compounds can be less stable over long-term storage compared to their crystalline counterparts.
To overcome these limitations, the DCHA salt of Boc-Lys(Boc)-OH is widely utilized.
The Strategic Advantage of the DCHA Salt
The formation of the dicyclohexylammonium salt of Boc-Lys(Boc)-OH transforms the challenging oily or amorphous free acid into a stable, crystalline solid.[3] This offers several key advantages in a research and drug development context.
Enhanced Physical Properties for Improved Handling and Purification
The most significant advantage of the DCHA salt is its crystallinity. This property directly translates to:
-
Ease of Handling: As a crystalline powder, the DCHA salt is easy to weigh and transfer, leading to more accurate and reproducible experimental results.
-
Simplified Purification: The crystalline nature of the DCHA salt allows for purification through recrystallization, a simple and effective method for achieving high purity.[4]
-
Improved Stability: Crystalline solids generally exhibit greater stability and a longer shelf-life compared to their amorphous or oily counterparts.
Data Presentation: A Comparative Overview
The following table summarizes the key physical and chemical properties of Boc-Lys(Boc)-OH in its free acid and DCHA salt forms.
| Property | Boc-Lys(Boc)-OH (Free Acid) | Boc-Lys(Boc)-OH DCHA Salt | Reference(s) |
| Physical State | Colorless oil or low-melting solid | White to off-white crystalline powder | [1][2][3] |
| Melting Point (°C) | Not well-defined (low melting) | 139-143 | [5] |
| Solubility | Soluble in chloroform, ether, ethyl acetate, and methanol.[1] | Soluble in water, methanol, and ethanol.[3] | [1][3] |
| Handling | Difficult to handle and weigh accurately. | Easy to handle and weigh. | |
| Purification Method | Primarily chromatography. | Crystallization.[4] | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Boc-Lys(Boc)-OH, its conversion to the DCHA salt, and the subsequent liberation of the free acid.
Synthesis of Boc-Lys(Boc)-OH (Free Acid)
This protocol is adapted from a literature procedure.[1][4][6]
Materials:
-
L-Lysine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Potassium bisulfate (KHSO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-lysine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.
-
Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the lysine solution while maintaining the pH at 10-11 with the addition of 1 M NaOH.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Acidify the aqueous solution to a pH of 1-2 with a 4 M KHSO₄ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain Boc-Lys(Boc)-OH as a colorless oil or low-melting solid.
Formation of Boc-Lys(Boc)-OH DCHA Salt
This protocol is based on a general procedure for the formation of DCHA salts of protected amino acids.[4]
Materials:
-
Boc-Lys(Boc)-OH (from section 3.1)
-
Dicyclohexylamine (DCHA)
-
Isopropyl acetate (or other suitable organic solvent)
-
Methyl ethyl ketone (for recrystallization)
Procedure:
-
Dissolve the crude Boc-Lys(Boc)-OH in isopropyl acetate.
-
Add dicyclohexylamine to the solution with stirring.
-
Stir the mixture overnight to allow for the precipitation of the DCHA salt.
-
Filter the resulting suspension and wash the solid with fresh isopropyl acetate.
-
Dry the solid to yield the crude Boc-Lys(Boc)-OH DCHA salt.
-
For further purification, recrystallize the salt from a suitable solvent such as methyl ethyl ketone.
Conversion of Boc-Lys(Boc)-OH DCHA Salt to Free Acid
This protocol is adapted from a general procedure for the liberation of free acids from their DCHA salts.[7][8]
Materials:
-
Boc-Lys(Boc)-OH DCHA salt
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
10% aqueous potassium bisulfate (KHSO₄) solution (ice-cold)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-Lys(Boc)-OH DCHA salt in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with an equal volume of ice-cold 10% aqueous KHSO₄ solution three times.
-
Wash the organic layer with water to remove any residual acid.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the Boc-Lys(Boc)-OH free acid.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Conclusion
The use of the dicyclohexylammonium salt of Boc-Lys(Boc)-OH is a strategic choice that significantly improves the handling, purification, and stability of this important amino acid derivative. By converting the often-oily free acid into a crystalline solid, researchers and drug development professionals can achieve greater accuracy, efficiency, and reproducibility in their synthetic workflows. The straightforward protocols for the formation of the DCHA salt and the subsequent liberation of the free acid make this a highly practical and valuable tool in the field of peptide chemistry and beyond.
References
- 1. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Lys-OH CAS#: 13734-28-6 [m.chemicalbook.com]
- 4. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-Lys(Boc)-OH DCHA for Researchers and Drug Development Professionals
Introduction
Nα,Nε-Di-Boc-L-lysine dicyclohexylammonium salt, commonly abbreviated as Boc-Lys(Boc)-OH DCHA, is a pivotal building block in modern peptide synthesis and related areas of chemical biology. This derivative of the amino acid L-lysine features the acid-labile tert-butyloxycarbonyl (Boc) protecting group on both its alpha-amino (Nα) and epsilon-amino (Nε) functionalities. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and handling characteristics, making it a preferred reagent for researchers in academia and the pharmaceutical industry.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Boc-Lys(Boc)-OH DCHA, with a particular focus on its role in solid-phase peptide synthesis (SPPS). Detailed experimental protocols are provided to facilitate its effective use in the laboratory.
Chemical Structure and Identification
The chemical structure of Boc-Lys(Boc)-OH DCHA consists of the L-lysine molecule where both amino groups are protected by Boc groups, and the carboxylic acid is neutralized by dicyclohexylamine.
Chemical Structure:
-
Boc-Lys(Boc)-OH: (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexanoic acid
-
DCHA: N-Cyclohexylcyclohexanamine
The salt is formed between the carboxylic acid of the protected lysine and the basic nitrogen of dicyclohexylamine.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Lys(Boc)-OH DCHA is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 15098-69-8 | [1][2][3] |
| Molecular Formula | C₂₈H₅₃N₃O₆ | [4][5][6] |
| Molecular Weight | 527.75 g/mol | [4][5][6] |
| Appearance | White to off-white or beige crystalline powder | [1][4] |
| Melting Point | 139-143 °C | [4][5] |
| Optical Rotation (α 25/D) | -4.5° to -6.5° (c=1 in Acetic Acid) | [1] |
| Solubility | Soluble in methanol. Almost transparent in Methanol. | [4] |
| Storage Temperature | 2-30 °C, Inert atmosphere, Store in freezer, under -20°C | [1][2][4] |
Applications in Peptide Synthesis
The primary application of Boc-Lys(Boc)-OH DCHA is as a protected amino acid building block in Boc-based solid-phase peptide synthesis (SPPS).[1][2] The dual Boc protection prevents unwanted side reactions at the two amino groups of lysine during peptide chain elongation. The Boc groups are stable under the conditions of peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the stepwise addition of subsequent amino acids.
The use of Boc-Lys(Boc)-OH DCHA is particularly advantageous for:
-
Introducing Lysine Residues: It is the standard reagent for incorporating lysine into a peptide sequence using the Boc-SPPS strategy.
-
Synthesis of Branched Peptides: The orthogonal protection strategy allows for the selective deprotection of the side-chain amino group for the synthesis of branched peptides.
-
Preparation of Peptide Fragments: Protected peptide fragments can be synthesized for subsequent fragment condensation.
Experimental Protocols
The following section details the essential experimental procedures for the use of Boc-Lys(Boc)-OH DCHA in a typical Boc-SPPS workflow.
Conversion of DCHA Salt to the Free Acid
Prior to its use in a coupling reaction, the dicyclohexylammonium salt must be removed to liberate the free carboxylic acid.
Materials:
-
Boc-Lys(Boc)-OH DCHA
-
Dichloromethane (DCM)
-
Ice-cold 10% aqueous potassium bisulfate (KHSO₄) or citric acid solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-Lys(Boc)-OH DCHA salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution.[7] This protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.
-
Wash the organic layer with water to remove any residual acid.
-
Perform a final wash with brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The resulting Boc-Lys(Boc)-OH free acid is typically an oil or a solid and can be used directly in the coupling step.
General Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocol outlines a single cycle of amino acid addition in Boc-SPPS. This cycle is repeated for each amino acid to be incorporated into the peptide chain.
Materials:
-
Resin with a suitable linker (e.g., Merrifield resin)
-
Boc-protected amino acids (including the prepared Boc-Lys(Boc)-OH free acid)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the swollen peptide-resin with DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate the suspension for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the peptide-resin thoroughly with DCM.
-
-
Neutralization:
-
Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM until a neutral pH is achieved.
-
Wash the resin thoroughly with DCM to remove excess DIEA.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-Lys(Boc)-OH free acid (or another Boc-protected amino acid) by dissolving it in DMF with a coupling reagent such as HBTU and DIEA.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free primary amines), the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF and then with DCM to remove any unreacted reagents and byproducts.
-
The peptide-resin is now ready for the next cycle of deprotection and coupling.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the utilization of Boc-Lys(Boc)-OH DCHA in a standard Boc-SPPS workflow.
Caption: Workflow for Boc-Lys(Boc)-OH DCHA in SPPS.
Conclusion
Boc-Lys(Boc)-OH DCHA is an indispensable reagent for the synthesis of lysine-containing peptides via the Boc-SPPS strategy. Its high purity, stability, and well-defined reactivity provide researchers and drug development professionals with a reliable tool for the construction of complex peptide molecules. The experimental protocols and workflow outlined in this guide offer a practical framework for the successful application of this versatile building block in the laboratory.
References
- 1. Boc-Lys(Boc)-OH . DCHA Novabiochem® | 15098-69-8 [sigmaaldrich.com]
- 2. Boc-Lys(Boc)-OH . DCHA Novabiochem® | 15098-69-8 [sigmaaldrich.com]
- 3. 15098-69-8 Boc-Lys(Boc)-OH・DCHA | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 4. chembk.com [chembk.com]
- 5. 15098-69-8 CAS MSDS (BOC-LYS(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
In-Depth Technical Guide to Boc-Lys(Boc)-OH.DCHA: A Core Component in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα,Nε-di-tert-butoxycarbonyl-L-lysine dicyclohexylammonium salt, commonly referred to as Boc-Lys(Boc)-OH.DCHA. This reagent is a cornerstone in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme offers chemists precise control during the construction of complex peptide sequences, making it an invaluable tool in drug discovery and development, and fundamental biological research.
Core Compound Data
This compound is the dicyclohexylammonium salt of Nα,Nε-di-Boc-L-lysine. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and improves its handling characteristics, such as solubility, compared to its free acid form.[1]
| Property | Value | Source(s) |
| CAS Number | 15098-69-8 | [1] |
| Molecular Formula | C₁₆H₃₀N₂O₆ · C₁₂H₂₃N | [2] |
| Molecular Weight | 527.73 g/mol | [2] |
| Synonyms | Nα,Nε-Di-Boc-L-lysine dicyclohexylammonium salt, Boc-Lys(Boc)-OH dicyclohexylammonium salt | [1][3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Storage Temperature | 2-30°C | [3] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1][3] |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Boc-chemistry based SPPS. In this strategy, the temporary Nα-Boc protecting group is removed under mildly acidic conditions, while the more stable side-chain protecting groups (in this case, the Nε-Boc group) remain intact until the final cleavage step. This orthogonal protection scheme is fundamental to the stepwise elongation of the peptide chain.
The dual Boc protection on the lysine residue provides robust protection of both the alpha and epsilon amino groups, preventing unwanted side reactions during peptide synthesis. The Nε-Boc group is stable to the repetitive Nα-Boc deprotection steps using trifluoroacetic acid (TFA) and is only removed during the final, harsh acid cleavage from the resin.
Experimental Protocols
Synthesis of Boc-Lys(Boc)-OH
A common laboratory-scale synthesis of the free acid, Boc-Lys(Boc)-OH, involves the reaction of L-lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O).[5]
Materials:
-
L-lysine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.[5]
-
Add a solution of (Boc)₂O in dioxane dropwise to the cooled aqueous solution with stirring.[5]
-
Allow the reaction mixture to stir at room temperature for 24 hours.[5]
-
Wash the mixture with diethyl ether three times to remove unreacted (Boc)₂O and byproducts.[5]
-
Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.[5]
-
Extract the product into ethyl acetate three times.[5]
-
Dry the combined organic phases with anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield Boc-Lys(Boc)-OH as a white solid.[5]
Incorporation of Boc-Lys(Boc)-OH into a Peptide Chain via Boc-SPPS
The following is a generalized protocol for a single coupling cycle in Boc-SPPS using Boc-Lys(Boc)-OH. This assumes the synthesis is being performed on a resin with a growing peptide chain that has a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes.[6]
-
Nα-Boc Deprotection: Remove the Nα-Boc group from the terminal amino acid of the peptide-resin by treating it with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.[6]
-
Washing: Wash the deprotected peptide-resin thoroughly with DCM and DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIPEA in DMF.
-
Washing: Wash the resin again with DMF to remove excess base.
-
Coupling:
-
Pre-activate Boc-Lys(Boc)-OH by dissolving it with a coupling reagent such as HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[6]
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively with DMF and DCM to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the chemical structure of this compound and its role in the cyclical process of Boc solid-phase peptide synthesis.
Caption: Structure of this compound.
Caption: Workflow for a single Boc-SPPS cycle.
References
Solubility of Boc-Lys(Boc)-OH DCHA in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Nα,Nε-di-tert-butyloxycarbonyl-L-lysine dicyclohexylammonium salt (Boc-Lys(Boc)-OH·DCHA), a critical parameter for its application in peptide synthesis and other areas of chemical research. Understanding the solubility of this protected amino acid is essential for designing efficient reaction conditions, ensuring homogeneity, and achieving high yields and purity in synthetic workflows.
Core Concepts in Solubility
The solubility of a compound is influenced by a variety of factors, including the chemical nature of the solute and the solvent, temperature, and the presence of other substances. Boc-Lys(Boc)-OH·DCHA is a derivative of the amino acid L-lysine where both the alpha- and epsilon-amino groups are protected by tert-butyloxycarbonyl (Boc) groups. These bulky, nonpolar Boc groups render the molecule significantly hydrophobic. The presence of the dicyclohexylammonium (DCHA) salt is intended to improve the compound's stability and handling characteristics compared to the free acid.
Factors Influencing the Solubility of Boc-Lys(Boc)-OH·DCHA
The solubility of Boc-Lys(Boc)-OH·DCHA in a given organic solvent is primarily determined by the interplay of the following factors:
-
Polarity of the Solvent: As a largely hydrophobic molecule, Boc-Lys(Boc)-OH·DCHA is expected to be more soluble in nonpolar or moderately polar organic solvents that can effectively solvate the Boc protecting groups and the dicyclohexylammonium cation.
-
Dielectric Constant of the Solvent: Solvents with a moderate to high dielectric constant can facilitate the dissolution of the ionic DCHA salt.
-
Temperature: In many cases, solubility increases with temperature, although this relationship is not always linear and should be determined empirically.
-
Presence of Water: The presence of even small amounts of water in organic solvents can significantly impact the solubility of hydrophobic compounds.
Below is a diagram illustrating the logical relationship of these factors.
Caption: Logical relationship of factors influencing the solubility of this compound.
Quantitative and Qualitative Solubility Data
| Solvent | Chemical Formula | Type | Solubility of Boc-Lys(Boc)-OH·DCHA | Observations and Data for Analogous Compounds |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Expected to be Excellent | The related compound, Boc-Lys(Boc)-OSu, exhibits excellent solubility (>50 mM) in DMF, which is a common solvent for peptide coupling reactions.[1] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Expected to be Excellent | Boc-Lys(Boc)-OSu also shows excellent solubility (>50 mM) in DMSO.[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | Protocols for the conversion of Boc-amino acid DCHA salts to the free acid involve dissolving the salt in DCM, indicating good solubility.[2][3] The analogous Boc-Lys(Boc)-OSu is also soluble in DCM.[1] |
| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble | Described as having "almost transparency in Methanol," suggesting good solubility.[4] The free acid form, Boc-Lys(Boc)-OH, is also soluble in methanol. |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Soluble | Generally considered soluble in ethanol.[5] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar | Soluble | The free acid, Boc-Lys(Boc)-OH, is soluble in ethyl acetate. The related Boc-Lys(Boc)-OSu is also soluble in this solvent.[1] |
| Chloroform (CHCl₃) | CHCl₃ | Nonpolar | Soluble | The free acid form is soluble in chloroform.[6] |
| Water | H₂O | Polar Protic | Limited / Poor | While some sources mention solubility in water, the highly hydrophobic nature of the di-Boc protected lysine suggests this is very limited.[5] The analogous Boc-Lys(Boc)-OSu has poor solubility in aqueous media.[1] |
Experimental Protocol for Determining Solubility
The following is a general protocol for determining the solubility of Boc-Lys(Boc)-OH·DCHA in a specific organic solvent. This method can be adapted to determine either qualitative solubility or to estimate a quantitative value.
Materials:
-
Boc-Lys(Boc)-OH·DCHA
-
Test solvent (e.g., DMF, DMSO, DCM, Methanol)
-
Analytical balance
-
Vortex mixer
-
Small, clear glass vials with caps
-
Pipettes
Procedure:
-
Preparation: Weigh a small, precise amount of Boc-Lys(Boc)-OH·DCHA (e.g., 2-5 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial.
-
Mixing: Cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background. A completely dissolved sample will yield a clear, particle-free solution. If the solution is cloudy or contains visible particles, the compound is not fully soluble at that concentration.
-
Heating (Optional): If the compound is not fully soluble at room temperature, the vial can be gently warmed (e.g., in a 30-40 °C water bath) and vortexed again to see if solubility increases.
-
Titration for Quantitative Estimation (Optional): If the compound did not dissolve in the initial aliquot of solvent, add additional measured aliquots of the solvent, repeating steps 3 and 4 after each addition, until a clear solution is obtained. The total volume of solvent required to dissolve the initial mass of the compound can be used to estimate the solubility (e.g., in mg/mL).
The following diagram outlines a general workflow for testing the solubility of a protected amino acid derivative like Boc-Lys(Boc)-OH·DCHA.
Caption: A general workflow for determining the solubility of this compound.
Conclusion
Boc-Lys(Boc)-OH·DCHA is a hydrophobic molecule with good solubility in a range of common organic solvents, particularly polar aprotic solvents like DMF and DMSO, as well as chlorinated solvents like DCM. Its solubility in alcohols like methanol and ethanol is also good. As expected for a molecule with two bulky, nonpolar protecting groups, its solubility in water is limited. For applications requiring precise concentrations, it is recommended to experimentally determine the solubility in the specific solvent system being used. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important protected amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. 15098-69-8 CAS MSDS (BOC-LYS(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]
Stability and Storage of Boc-Lys(Boc)-OH.DCHA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Nα,Nε-di-tert-butoxycarbonyl-L-lysine dicyclohexylammonium salt (Boc-Lys(Boc)-OH.DCHA). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding the integrity of research and development outcomes in peptide synthesis and other applications.
Chemical Profile and Handling
This compound is a widely used protected amino acid derivative in solid-phase peptide synthesis.[1] The tert-butoxycarbonyl (Boc) protecting groups on both the alpha and epsilon amino functions of the lysine sidechain offer stability against basic and nucleophilic conditions, while being readily cleavable under acidic conditions.[2][3][4] The dicyclohexylammonium (DCHA) salt form generally improves the handling characteristics and solubility of the compound compared to its free acid form.[1]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[5]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of the powder.[5]
-
Dust Formation: Avoid generating dust.[5] For transfers, use appropriate tools and techniques to minimize aerosolization.
-
Hygiene: Wash hands thoroughly after handling.[5]
Recommended Storage Conditions
Proper storage is paramount to prevent degradation and extend the shelf life of this compound. The primary environmental factors to control are temperature and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | While some suppliers indicate a broad storage range of 2-30°C, refrigerated conditions are optimal for long-term stability and minimizing potential degradation.[6] |
| Atmosphere | Store in a tightly closed container in a dry, well-ventilated place. | The compound is susceptible to moisture. The dicyclohexylammonium salt can be hygroscopic, and moisture can facilitate hydrolytic degradation. |
| Light | Store protected from light. | Although not explicitly stated as highly light-sensitive, it is good practice to store chemical reagents in opaque or amber containers to prevent photolytic degradation. |
| Incompatible Materials | Avoid contact with strong acids and strong oxidizing agents .[5] | Strong acids will cleave the Boc protecting groups. Strong oxidizing agents can lead to chemical decomposition. |
Stability Profile and Degradation Pathways
This compound is generally stable when stored under the recommended conditions.[5] The most significant instability concern is the acid-labile nature of the Boc protecting groups.
Primary Degradation Pathway: Acid-Catalyzed Deprotection
The primary degradation route for this compound is the cleavage of the Boc groups in the presence of acid. This reaction proceeds via a carbocationic intermediate, releasing the free amine, carbon dioxide, and isobutylene. This deprotection is a fundamental step in its intended use in peptide synthesis but constitutes degradation when it occurs prematurely during storage.[2][7]
Caption: Acid-catalyzed degradation pathway of Boc-protected lysine.
Other potential degradation pathways, such as oxidation, can be initiated by incompatible substances like strong oxidizing agents.[5]
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly for long-term storage or when used in cGMP environments, a stability testing program is recommended. This typically involves subjecting the compound to stress conditions (forced degradation) to identify potential degradation products and establish stability-indicating analytical methods.[8][9][10]
A. Example Protocol for a Forced Degradation Study
This protocol outlines a general approach. Specific concentrations and time points should be optimized based on preliminary results.
-
Sample Preparation: Prepare solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 40°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 40°C and collect samples at the same time points. Neutralize samples before analysis. (Note: The Boc group is generally stable to base, but this tests for other potential hydrolytic degradation).[3]
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature, protected from light, and collect samples at the same time points.
-
Thermal Degradation: Store the solid compound at 60°C. Collect samples at 1, 3, 7, and 14 days. Prepare solutions for analysis.
-
Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines. Analyze the sample after the exposure period.
-
-
Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method, typically with UV detection. A reverse-phase C18 column is often suitable. The method should be able to separate the intact this compound from its degradation products.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products to confirm their structures (e.g., mono-deprotected and fully deprotected lysine).
Caption: General workflow for a forced degradation stability study.
Summary and Recommendations
| Aspect | Key Recommendations |
| Optimal Storage | 2°C to 8°C , in a tightly sealed, opaque container, in a dry and well-ventilated area. |
| Handling | Use standard laboratory PPE. Avoid dust inhalation and contact with skin and eyes. |
| Primary Instability | Susceptibility to acid-catalyzed deprotection . Avoid contact with acidic substances during storage. |
| Incompatibilities | Strong acids and strong oxidizing agents . |
| Quality Control | For critical applications, perform periodic purity checks using a suitable analytical method like HPLC. Conduct forced degradation studies to understand potential degradation products and validate analytical methods. |
By adhering to these storage and handling guidelines, researchers and drug development professionals can ensure the long-term stability and integrity of this compound, thereby supporting the reliability and success of their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. carlroth.com [carlroth.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of Boc Protecting Groups in Peptide Synthesis
The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among these, the tert-butyloxycarbonyl (Boc) group has been a cornerstone, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application.
Core Function and Mechanism of the Boc Group
The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is critical to prevent unwanted polymerization and other side reactions at the N-terminus during peptide bond formation, ensuring the controlled, sequential elongation of the peptide chain.[1]
The Boc group is chemically characterized by its stability in neutral and basic conditions while being readily cleavable under moderately acidic conditions.[1] This acid lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. In this scheme, the Boc group provides temporary protection for the α-amino group, while more acid-stable groups, such as benzyl (Bzl)-based protectors, are used for the semi-permanent protection of reactive amino acid side chains.[1][2]
The deprotection of the Boc group is typically accomplished with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3] The mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to release the free α-amino group as an ammonium salt.[4][5]
A significant challenge in this process is the reactivity of the generated tert-butyl cation. This electrophile can cause unwanted side reactions by alkylating nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Cysteine (Cys), and Methionine (Met).[1][2] To mitigate this, scavengers are added to the deprotection solution to trap the reactive cation.[1][2]
The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The Boc-SPPS strategy involves a repetitive cycle of deprotection, neutralization, and coupling steps to assemble the peptide chain on an insoluble resin support.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in Boc-SPPS.
This procedure is a standard method for removing the temporary N-terminal Boc group during SPPS.
-
Materials:
-
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel.
-
Pre-wash: Drain the DCM and add the deprotection solution (approx. 10 mL per gram of resin).[4] Shake or agitate the mixture for 5 minutes.[6]
-
Deprotection: Drain the pre-wash solution. Add a fresh portion of the deprotection solution and shake the mixture for 20-30 minutes at room temperature.[4][6]
-
Washing: Drain the deprotection solution. Wash the peptide-resin thoroughly to remove residual acid and byproducts.
-
After acid-catalyzed deprotection, the newly freed N-terminal amine exists as a trifluoroacetate salt, which must be neutralized to the free amine before the next coupling step.[2]
-
Materials:
-
Deprotected peptide-resin (as TFA salt)
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
DCM
-
-
Procedure:
-
Add the neutralization solution to the washed peptide-resin.
-
Shake the mixture for 2 minutes. Repeat this step once more.
-
Washing: Drain the neutralization solution. Wash the resin three times with DCM to remove excess DIEA and its salts.[4] The resin is now ready for the next coupling cycle.
-
The final step involves cleaving the completed peptide from the solid support and simultaneously removing the permanent side-chain protecting groups. The Boc/Bzl strategy requires very strong acids for this step. Caution: These reagents are extremely hazardous and require specialized equipment and handling procedures.
-
Reagents:
-
General Procedure (Conceptual - requires expert execution):
-
Preparation: The dried peptide-resin is placed in the reaction vessel of the HF apparatus. A scavenger cocktail (e.g., anisole, p-cresol) is added to protect sensitive residues.
-
Cleavage: Liquid HF is distilled into the vessel, and the reaction is stirred at 0°C for 1-2 hours.
-
HF Removal: The HF is removed by evaporation under a vacuum.
-
Peptide Precipitation: The residue is washed with cold diethyl ether to precipitate the crude peptide.[8]
-
Extraction and Purification: The peptide is extracted from the resin with an appropriate solvent (e.g., aqueous acetic acid) and purified, typically by reverse-phase HPLC.
-
Quantitative Data Summary
The efficiency of each step in Boc-SPPS is critical for the overall yield and purity. The tables below summarize key quantitative data.
Table 1: Nα-Boc Deprotection Conditions
| Parameter | Value/Condition | Rationale | References |
|---|---|---|---|
| Reagent | 25-50% TFA in DCM | Balances effective cleavage with minimizing side-chain protecting group lability. | [6] |
| Reaction Time | 20-30 minutes | Sufficient for complete removal of the Boc group. | [4][6] |
| Pre-wash Step | 5 minutes | Helps to equilibrate the resin and begin the deprotection process. | [6] |
| Volume | ~10 mL / gram resin | Ensures complete wetting and reaction with all resin beads. |[4] |
Table 2: Neutralization Conditions
| Parameter | Value/Condition | Rationale | References |
|---|---|---|---|
| Reagent | 5-10% DIEA in DCM | A non-nucleophilic base that effectively neutralizes the TFA salt. | [2][4] |
| Reaction Time | 2 x 2 minutes | Rapid and sufficient to deprotonate the ammonium salt. | [6] |
| Washes | 3-5 times with DCM | Crucial to remove excess base, which can interfere with subsequent coupling. |[4] |
Table 3: Common Scavengers for Boc Deprotection and Final Cleavage
| Scavenger | Target Residue(s) | Concentration (Deprotection) | Rationale | References |
|---|---|---|---|---|
| Anisole | Trp | 1-2% | Protects the indole ring from alkylation by the tert-butyl cation. | [1] |
| Dithioethane (DTE) | Cys, Met, Trp | 0.5% | A thiol that effectively traps carbocations and prevents oxidation. | [2][6] |
| Triethylsilane | Trp | 1-5% | Reduces the tert-butyl cation. | [1] |
| p-Cresol | Tyr, Trp | Used in HF cleavage | Acts as a carbocation scavenger during final cleavage. |[9] |
Potential Side Reactions and Mitigation
Several side reactions can occur during Boc-SPPS, potentially impacting the purity and yield of the final peptide.[8]
-
Alkylation of Side Chains: As previously mentioned, the tert-butyl cation can alkylate nucleophilic side chains of Trp, Cys, and Met.
-
Mitigation: Consistent use of appropriate scavengers in all acidic steps is crucial.[1]
-
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to cyclization, forming a stable five-membered aspartimide ring. This can lead to chain termination or the formation of β-aspartyl peptide impurities upon ring-opening.[6][10]
-
Mitigation: Use of side-chain protecting groups for Asp that sterically hinder this reaction.
-
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is especially prevalent when Proline is one of the first two residues.[10]
-
Mitigation: Suppressed in Boc-SPPS by using in situ neutralization protocols where the coupling reagent is present during neutralization.[10]
-
-
Pyroglutamate Formation: An N-terminal Glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate, resulting in a modified and blocked N-terminus.[8]
-
Mitigation: Minimize the time the N-terminal Gln is exposed to acidic conditions and ensure complete coupling to the subsequent amino acid.
-
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. peptide.com [peptide.com]
Synthesis of Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH), a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical development.[1] The dual protection with the tert-butyloxycarbonyl (Boc) group on both the α-amino and ε-amino groups of L-lysine prevents unwanted side reactions during peptide chain elongation.[1][2] This guide details the prevalent synthesis route, provides in-depth experimental protocols, and presents quantitative data for comparative analysis.
Core Synthesis Route: One-Pot Protection
The most common and straightforward method for synthesizing Boc-Lys(Boc)-OH involves the direct, one-pot reaction of L-lysine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This approach is efficient for protecting both amino groups simultaneously.
lysine [label="L-Lysine Hydrochloride"]; boc2o [label="Di-tert-butyl dicarbonate ((Boc)₂O)"]; base [label="Base (e.g., NaHCO₃, NaOH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; solvent [label="Solvent (e.g., Water/Dioxane)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; product [label="Boc-Lys(Boc)-OH", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
lysine -> reaction [arrowhead=none]; boc2o -> reaction; base -> reaction [label="pH Adjustment"]; solvent -> reaction [label="Reaction Medium"]; reaction [label="Reaction Mixture", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reaction -> workup [label="Acidification & Extraction"]; workup [label="Workup", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup -> product; }
Caption: General synthesis pathway for Boc-Lys(Boc)-OH.Comparative Data of Synthesis Protocols
The following table summarizes quantitative data from various reported protocols for the synthesis of Boc-Lys(Boc)-OH, allowing for easy comparison of reaction conditions and outcomes.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | L-lysine hydrochloride | L-lysine hydrochloride |
| Reagents | (Boc)₂O, NaHCO₃ | (Boc)₂O, NaOH |
| Solvent System | Deionized water / Dioxane | 1,4-Dioxane / Water (1:1, v/v) |
| Reaction Time | 24 hours | Overnight |
| Reaction Temperature | Ice-water bath initially, then room temp. | Room temperature |
| pH | Not specified, but NaHCO₃ used as base | Adjusted to 10-11 with 1M NaOH |
| Workup | Washed with diethyl ether, acidified with HCl, extracted with ethyl acetate | Concentrated, acidified with 4M KHSO₄, extracted with ethyl acetate |
| Yield | Not explicitly stated for Boc-Lys(Boc)-OH, but a subsequent reaction using it had an 81% yield.[3] | 100%[4] |
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of Boc-Lys(Boc)-OH based on established literature.
Protocol 1: Sodium Bicarbonate in Water/Dioxane
This protocol utilizes sodium bicarbonate as the base in a biphasic solvent system.
Materials:
-
L-lysine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Dilute hydrochloric acid
Procedure: [3]
-
Dissolve L-lysine hydrochloride (10.00 g, 45.62 mmol) and sodium bicarbonate (38.32 g, 456.20 mmol) in 600 mL of deionized water.
-
Cool the solution in an ice-water bath.
-
Prepare a solution of (Boc)₂O (29.84 g, 136.86 mmol) in 100 mL of dioxane.
-
Add the (Boc)₂O solution dropwise to the cooled lysine solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
After 24 hours, wash the mixture three times with diethyl ether.
-
Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.
-
Extract the product three times with ethyl acetate.
-
Combine the organic phases and dry over magnesium sulfate for 12 hours.
-
Concentrate the organic phase under reduced pressure and dry under vacuum to obtain the final product as a white solid.
start [label="Dissolve Lysine·HCl & NaHCO₃ in Water", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cool [label="Cool in Ice-Water Bath"]; add_boc [label="Add (Boc)₂O in Dioxane Dropwise"]; react [label="Stir at Room Temperature for 24h"]; wash [label="Wash with Diethyl Ether (x3)"]; acidify [label="Adjust pH to 2-3 with HCl"]; extract [label="Extract with Ethyl Acetate (x3)"]; dry [label="Dry Organic Phase with MgSO₄"]; concentrate [label="Concentrate and Dry Under Vacuum"]; product [label="Boc-Lys(Boc)-OH (White Solid)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cool; cool -> add_boc; add_boc -> react; react -> wash; wash -> acidify; acidify -> extract; extract -> dry; dry -> concentrate; concentrate -> product; }
Caption: Experimental workflow for Protocol 1.Protocol 2: Sodium Hydroxide in Dioxane/Water
This protocol employs sodium hydroxide for pH control in a dioxane-water solvent mixture.
Materials:
-
L-lysine hydrochloride
-
1 M Sodium hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
Water
-
4 M Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
Procedure: [4]
-
Dissolve L-lysine hydrochloride (2.0 g) in 50 mL of a 1:1 (v/v) mixture of 1,4-dioxane and water.
-
Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution.
-
Dissolve di-tert-butyl dicarbonate (6.0 g) in 20 mL of dioxane.
-
Slowly add the di-tert-butyl dicarbonate solution to the lysine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Acidify the resulting solution to a pH of 1-2 with 4 M KHSO₄ solution.
-
Extract the acidified solution twice with ethyl acetate.
-
Combine the organic phases and dry under reduced pressure to yield the product as a colorless liquid.[4]
start [label="Dissolve Lysine·HCl in Dioxane/Water", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_adjust [label="Adjust pH to 10-11 with 1M NaOH"]; add_boc [label="Add (Boc)₂O in Dioxane"]; react [label="Stir at Room Temperature Overnight"]; concentrate [label="Concentrate Under Reduced Pressure"]; acidify [label="Acidify to pH 1-2 with 4M KHSO₄"]; extract [label="Extract with Ethyl Acetate (x2)"]; dry [label="Dry Under Reduced Pressure"]; product [label="Boc-Lys(Boc)-OH (Colorless Liquid)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> ph_adjust; ph_adjust -> add_boc; add_boc -> react; react -> concentrate; concentrate -> acidify; acidify -> extract; extract -> dry; dry -> product; }
Caption: Experimental workflow for Protocol 2.Concluding Remarks
The synthesis of Boc-Lys(Boc)-OH is a well-established and efficient process, crucial for the advancement of peptide-based therapeutics and research. The choice between the presented protocols may depend on the desired scale, available reagents, and preferred workup procedure. Both methods demonstrate high efficacy in producing the desired di-protected lysine derivative. Careful control of pH and reaction conditions is paramount to achieving high yields and purity.
References
An In-depth Technical Guide on the Safe Handling of Boc-Lys(Boc)-OH DCHA
This guide provides comprehensive safety data and handling precautions for Nα,Nε-di-Boc-L-lysine dicyclohexylammonium salt (Boc-Lys(Boc)-OH DCHA), a key reagent in peptide synthesis. The information is intended for researchers, scientists, and drug development professionals to ensure its safe use in the laboratory.
Chemical Identification
| Identifier | Value |
| Chemical Name | Nα,Nε-di-Boc-L-lysine dicyclohexylammonium salt |
| Synonyms | Boc-Lys(Boc)-OH·DCHA, N-α,ε-di-t.-Boc-L-lysine dicyclohexylammonium salt |
| CAS Number | 15098-69-8[1][2][3][4][5] |
| Molecular Formula | C₁₆H₃₀N₂O₆ · C₁₂H₂₃N[1] |
| Molecular Weight | 527.74 g/mol [4][5][6] |
| Structure | A salt formed between Nα,Nε-di-Boc-L-lysine and dicyclohexylamine (DCHA). |
Hazard Identification
According to available safety data sheets, Boc-Lys(Boc)-OH DCHA is not classified as a hazardous substance or mixture.[7] However, as with any chemical, it should be handled with care to minimize exposure.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[8]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Eye Contact: May cause eye irritation.
-
Ingestion: The toxicological properties of this substance by ingestion have not been thoroughly investigated.[7]
At present, there is no quantitative data available regarding acute or chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.[8]
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of Boc-Lys(Boc)-OH DCHA and ensuring laboratory safety.
3.1. Handling Precautions:
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[9][10] For operations that may generate significant dust, a NIOSH-approved respirator is recommended.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][9]
3.2. Storage Conditions:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Temperature: Store in a freezer at temperatures under -20°C for long-term stability.[3][5][11] Some suppliers recommend storage at 2-30°C for shorter periods.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]
Accidental Release and First Aid Measures
4.1. Accidental Release:
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]
-
Cleaning: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of the waste in accordance with federal, state, and local environmental regulations.[8]
4.2. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[12]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[12] Remove contaminated clothing. If irritation develops, seek medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[12]
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid/powder[2][13] |
| Melting Point | 139-143 °C[3][5] |
| Solubility | Soluble in methanol.[3] |
| Stability | Stable under recommended storage conditions.[8] |
Experimental Workflow and Safety Logic
To visualize the safe handling process and the logic behind the safety precautions, the following diagrams are provided.
Caption: A flowchart illustrating the safe handling workflow for Boc-Lys(Boc)-OH DCHA.
Caption: A diagram showing the relationship between hazards and control measures.
Disposal Considerations
Dispose of Boc-Lys(Boc)-OH DCHA and any contaminated materials in accordance with all applicable federal, state, and local regulations.[8] It is the responsibility of the user to ensure proper waste classification and disposal.
Disclaimer
The information provided in this guide is based on currently available safety data sheets and is intended for informational purposes only. It is the responsibility of the user to conduct their own risk assessment and to handle this chemical in accordance with established laboratory safety protocols and regulations.
References
- 1. peptide.com [peptide.com]
- 2. Boc-Lys(Boc)-OH . DCHA Novabiochem® | 15098-69-8 [sigmaaldrich.com]
- 3. 15098-69-8 CAS MSDS (BOC-LYS(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. echemi.com [echemi.com]
- 6. Boc-D-Lys(Boc)-OH DCHA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. anaspec.com [anaspec.com]
- 8. peptide.com [peptide.com]
- 9. carlroth.com [carlroth.com]
- 10. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 3140-73-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 11. 2483-46-7|Boc-Lys(Boc)-OH|BLD Pharm [bldpharm.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine Dicyclohexylammoni… [cymitquimica.com]
A Technical Guide to the Physical Characteristics of Boc-Lys(Boc)-OH.DCHA Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical appearance and form of Nα,ε-di-tert-butyloxycarbonyl-L-lysine dicyclohexylammonium salt, commonly known as Boc-Lys(Boc)-OH.DCHA. This raw material is a critical building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its physical properties is essential for ensuring batch-to-batch consistency, predicting its behavior in automated synthesis platforms, and ultimately, for the quality of the final peptide product.
Physical Appearance and Form
This compound is consistently supplied as a solid powder.[1][2] Visual inspection reveals a color profile ranging from white to off-white, and in some instances, a slight yellow or beige hue.[3] This variability in color can be an important indicator of purity and should be monitored as part of routine quality control. The material is generally described as a powder, though the fineness and flow characteristics can vary between suppliers and batches.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various suppliers. These parameters are crucial for lot qualification and for precise calculations in peptide synthesis protocols.
| Property | Value | Source |
| CAS Number | 15098-69-8 | [1][3][4][5][6][7] |
| Molecular Formula | C₁₆H₃₀N₂O₆ · C₁₂H₂₃N | [1][3][5] |
| Molecular Weight | 527.7 g/mol | [5] |
| Purity (by TLC) | ≥98% | [1][3] |
| Optical Rotation α 25/D | -6.5 to -4.5 ° (c=1 in AcOH) | [3] |
| Storage Temperature | 2-30°C | [1][3] |
Experimental Protocol for Visual Inspection
A standardized protocol for the visual inspection of this compound powder is critical for consistent quality assessment. This methodology is adapted from standard practices in the pharmaceutical industry for the characterization of raw materials.
Objective: To qualitatively assess the physical form and color of this compound powder.
Materials:
-
Spatula
-
White, non-glare viewing surface (e.g., a weigh boat or ceramic tile)
-
Controlled lighting environment (e.g., a light booth with standardized daylight illumination)
-
Reference sample (optional, but recommended for comparative analysis)
Procedure:
-
Sample Preparation: Carefully dispense a small, representative sample (approximately 50-100 mg) of the this compound powder onto the white viewing surface using a clean spatula.
-
Illumination: Place the sample under a controlled and consistent light source. The lighting should be uniform and minimize shadows.
-
Visual Examination:
-
Color: Observe the color of the powder against the white background. Record the color using a standardized color chart or descriptive terms (e.g., white, off-white, slightly yellow). If a reference sample is available, compare the color of the test sample directly against it.
-
Form and Texture: Examine the powder for its general form. Note if it is crystalline, amorphous, or a fine powder. Assess the texture, observing for any clumps, aggregates, or foreign particulate matter.
-
Homogeneity: Spread the powder gently with the spatula to check for uniform color and texture throughout the sample.
-
-
Documentation: Record all observations in a laboratory notebook or a dedicated quality control log. Any deviations from the expected appearance should be noted and investigated further.
Workflow for Quality Control of Incoming Material
The following diagram illustrates a typical workflow for the quality control and release of incoming this compound powder. This process ensures that the material meets the required specifications before being used in peptide synthesis.
Caption: Quality control workflow for this compound powder.
This structured approach to characterizing the physical properties of this compound is fundamental to maintaining high standards in peptide synthesis and drug development. Consistent application of these methods will contribute to the reliability and reproducibility of research and manufacturing outcomes.
References
A Comprehensive Technical Guide to N-alpha, N-epsilon-di-Boc-L-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alpha, N-epsilon-di-Boc-L-lysine, also known as Boc-Lys(Boc)-OH, is a crucial building block in modern synthetic chemistry, particularly in the fields of peptide synthesis, drug delivery, and biotechnology.[1] This derivative of the essential amino acid L-lysine features the strategic protection of both its alpha (α) and epsilon (ε) amino groups with tert-butyloxycarbonyl (Boc) moieties. This dual protection enhances the compound's stability and allows for controlled, site-specific reactions, making it an invaluable tool for the construction of complex molecular architectures.[1] This guide provides an in-depth overview of the key features of N-alpha, N-epsilon-di-Boc-L-lysine, including its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its primary applications.
Core Properties and Specifications
N-alpha, N-epsilon-di-Boc-L-lysine is a synthetically produced compound, valued for its purity and stability, which are critical for its use in sensitive synthetic processes like peptide synthesis.[2]
Chemical and Physical Data
The following table summarizes the key quantitative data for N-alpha, N-epsilon-di-Boc-L-lysine.
| Property | Value | Reference |
| CAS Number | 2483-46-7 | [1][3] |
| Molecular Formula | C16H30N2O6 | [1][3] |
| Molecular Weight | 346.4 g/mol | [1] |
| Appearance | Colorless oil or white solid | [1][4] |
| Purity | ≥98% (HPLC) | [1] |
| Optical Rotation | [a]D20 = -3 ± 1º (c=1 in MeOH) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis Protocol
The synthesis of N-alpha, N-epsilon-di-Boc-L-lysine is typically achieved through the reaction of L-lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)2O) in an aqueous solution under basic conditions.
Experimental Methodology
Materials:
-
L-lysine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.
-
Prepare a solution of di-tert-butyl dicarbonate in dioxane.
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled lysine solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
After 24 hours, wash the mixture three times with diethyl ether to remove unreacted di-tert-butyl dicarbonate.
-
Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid.
-
Extract the product from the acidified aqueous phase three times with ethyl acetate.
-
Combine the organic phases and dry over magnesium sulfate for 12 hours.
-
Concentrate the dried organic phase under vacuum to yield the final product, N-alpha, N-epsilon-di-Boc-L-lysine, as a white solid.
This procedure typically results in a yield of approximately 85%.
Spectroscopic Analysis
While specific spectral data for N-alpha, N-epsilon-di-Boc-L-lysine can vary slightly between batches and analytical conditions, the following provides an illustrative overview based on closely related structures and general expectations. Commercial suppliers often confirm the structure via proton NMR.[5]
Illustrative Spectroscopic Data
The table below presents expected and reported spectroscopic characteristics for Boc-protected lysine derivatives.
| Spectroscopic Technique | Expected/Illustrative Data |
| ¹H NMR | Peaks corresponding to the protons of the two Boc groups (typically a singlet around 1.4 ppm), the lysine backbone protons, and the protons of the lysine side chain. |
| ¹³C NMR | Signals for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the carbons of the lysine backbone and side chain. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the carbamate and carboxylic acid, and C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns. |
Key Applications in Research and Development
The unique structural features of N-alpha, N-epsilon-di-Boc-L-lysine make it a versatile reagent in several areas of scientific research and pharmaceutical development.
-
Peptide Synthesis: This is the primary application. The Boc protecting groups prevent the amino groups of lysine from participating in unwanted side reactions during the stepwise assembly of peptide chains, particularly in solid-phase peptide synthesis (SPPS).[1][6]
-
Bioconjugation: The protected lysine derivative is used to link peptides to other biomolecules, such as proteins, antibodies, or nucleic acids, to create targeted drug delivery systems and diagnostic tools.[1][6]
-
Drug Development: It serves as a critical intermediate in the synthesis of peptide-based therapeutics. The ability to selectively deprotect the amino groups allows for precise modification of drug candidates to improve their efficacy, stability, and pharmacokinetic profiles.[1][6]
-
Protein Engineering: Researchers use this compound to modify proteins, enhancing their stability and functionality for therapeutic applications.[1]
Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship of N-alpha, N-epsilon-di-Boc-L-lysine in the context of its primary application, peptide synthesis.
Caption: General workflow for the synthesis of N-alpha, N-epsilon-di-Boc-L-lysine.
Caption: Role of Boc-Lys(Boc)-OH in a solid-phase peptide synthesis workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Nalpha,Nepsilon-Di-Boc-L-lysine, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. epsilon-tert-Butyloxycarbonyl-lysine | C11H22N2O4 | CID 2733284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Deprotection of Boc Groups from a Lysine Residue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality of amino acids, including the ε-amino group of lysine, in peptide synthesis and other organic chemistry applications. Its popularity stems from its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. The selection of an appropriate deprotection strategy is crucial to ensure high yield and purity of the final product, minimizing side reactions. This document provides detailed application notes and protocols for the most common methods of Boc deprotection from a lysine residue.
Deprotection Methods Overview
Several methods are available for the removal of the Boc protecting group from a lysine residue. The choice of method depends on the specific substrate, the presence of other protecting groups, and the desired scale of the reaction. The most common methods include:
-
Acidic Deprotection: This is the most widely used method and typically employs trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.
-
Thermal Deprotection: This method involves heating the Boc-protected substrate to induce cleavage of the protecting group, often in the absence of a catalyst.
-
Trimethylsilyl (TMS)-Based Deprotection: Reagents such as trimethylsilyl iodide (TMSI) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used for Boc deprotection under relatively mild conditions.
Quantitative Data Summary
The efficiency of Boc deprotection can vary depending on the chosen method and reaction conditions. The following table summarizes typical yields and key considerations for each method.
| Deprotection Method | Reagents | Typical Yield | Key Considerations & Potential Side Reactions |
| Acidic (TFA) | 25-50% TFA in Dichloromethane (DCM) | >95% | Formation of tert-butyl cations can lead to alkylation of sensitive residues like Tryptophan and Methionine. The use of scavengers is recommended. |
| Acidic (HCl) | 4M HCl in Dioxane | High (>90%) | Generally provides good selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers. |
| Thermal | Heat (100-150°C) | Variable | "Green" method with no acid catalyst. High temperatures may cause side reactions like racemization or elimination. Reaction times can be long. |
| TMS-Based (TMSOTf) | TMSOTf, TFA, m-cresol | High | Effective alternative to HF cleavage in solid-phase synthesis. Some protecting groups like Cys(Bzl) are stable to these conditions. |
Experimental Protocols
Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol is commonly used in solid-phase peptide synthesis (SPPS).
Materials:
-
Boc-protected lysine-containing peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole)
Protocol:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare the deprotection cocktail: 95% TFA, 2.5% water, 2.5% TIS.
-
Add the deprotection cocktail to the resin and gently agitate for 1-2 hours at room temperature.
-
Filter the resin and wash with fresh TFA.
-
Wash the resin extensively with DCM (3-5 times).
-
Neutralize the resin by washing with 10% DIEA in DCM (2 x 5 minutes).
-
Wash the resin with DCM (3-5 times) and then with methanol.
-
Dry the resin under vacuum.
Work-up and Characterization: The deprotected peptide is typically cleaved from the resin, precipitated with cold diethyl ether, and purified by reverse-phase HPLC. The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Acidic Deprotection using HCl in Dioxane
This protocol is suitable for both solution-phase and solid-phase synthesis.
Materials:
-
Boc-protected lysine derivative
-
4M HCl in Dioxane
-
Dioxane
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Protocol:
-
Dissolve the Boc-protected lysine derivative in a minimal amount of dioxane.
-
Add a 2-4 fold excess of 4M HCl in dioxane to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
For solution-phase, add diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Filter the precipitate and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the salt in water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected lysine derivative.
Work-up and Characterization: The final product can be characterized by NMR spectroscopy to confirm the removal of the Boc group (disappearance of the tert-butyl signal) and by mass spectrometry.
Thermal Deprotection
This method is a greener alternative but may require optimization for specific substrates.
Materials:
-
Boc-protected lysine derivative
-
High-boiling point solvent (e.g., dimethyl sulfoxide (DMSO), diphenyl ether) or no solvent.
Protocol:
-
Place the Boc-protected lysine derivative in a reaction vessel.
-
If using a solvent, dissolve the substrate in the chosen solvent.
-
Heat the reaction mixture to 100-150°C. The optimal temperature and time will vary depending on the substrate and should be determined experimentally.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Work-up and Characterization: Purification is typically required to remove any byproducts formed at high temperatures. Characterization is performed using standard techniques such as NMR and mass spectrometry.
TMS-Based Deprotection using TMSOTf
This protocol is often used as an alternative to HF cleavage in SPPS.
Materials:
-
Boc-protected lysine-containing peptide-resin
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
m-cresol (scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Protocol:
-
Dry the peptide-resin thoroughly.
-
In a fume hood, prepare the cleavage cocktail by carefully adding TMSOTf to a solution of TFA and m-cresol in DCM. A typical ratio is 1.95 mL TMSOTf, 6.90 mL TFA, and 1.2 mL m-cresol per gram of resin.
-
Cool the cleavage cocktail to 0°C.
-
Add the cooled cocktail to the resin and stir at 0°C for 1-2 hours.
-
Filter the resin and wash with fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding a 10-fold excess of cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Work-up and Characterization: The crude peptide is purified by reverse-phase HPLC and characterized by mass spectrometry.
Diagrams
Caption: General workflow for Boc deprotection of a lysine residue.
Caption: Mechanism of acidic Boc deprotection of a lysine residue.
Conclusion
The deprotection of the Boc group from lysine residues is a fundamental transformation in peptide chemistry and organic synthesis. The choice of the deprotection method should be carefully considered based on the specific requirements of the synthesis. Acidic deprotection with TFA or HCl remains the most common and reliable method, while thermal and TMS-based methods offer valuable alternatives in specific contexts. Careful execution of the protocols and appropriate work-up procedures are essential for obtaining high yields of the desired deprotected product.
Application Notes and Protocols: Synthesis of Branched Peptides using Boc-Lys(Boc)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of branched peptides utilizing Nα,Nε-di-Boc-L-lysine dicyclohexylammonium salt (Boc-Lys(Boc)-OH.DCHA). This reagent is a key building block for creating well-defined branched peptide structures, which are of significant interest in drug delivery, vaccine development, and diagnostics.
Introduction to Branched Peptide Synthesis
Branched peptides are molecules where at least one linear peptide chain is attached to the side chain of an amino acid within another peptide chain. Lysine is a commonly used amino acid for creating such branches due to its primary amino group on the side chain (ε-amine). The synthesis of well-defined branched peptides requires an orthogonal protection strategy, where the α-amino group and the ε-amino group of lysine can be deprotected independently.
The use of this compound, in conjunction with other protecting groups like Fmoc, allows for the selective elongation of peptide chains from either the α- or ε-amine of the lysine residue. This enables precise control over the final structure of the branched peptide.
Orthogonal Protection Strategy with Boc and Fmoc
The synthesis of branched peptides on a solid support typically employs a combination of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These two groups are orthogonal, meaning one can be removed under conditions that leave the other intact.
-
Boc Group: Cleaved by acids (e.g., trifluoroacetic acid - TFA).
-
Fmoc Group: Cleaved by bases (e.g., piperidine).
This orthogonality is fundamental for directing peptide chain growth at specific points on the lysine scaffold.
Key Reagents and Their Roles
| Reagent | Structure | Key Application in Branched Peptide Synthesis |
| This compound | Nα,Nε-di-Boc-L-lysine | Introduction of the initial lysine residue where both amino groups are protected with Boc. This is useful when subsequent branching will be built upon an Fmoc-protected backbone. |
| Fmoc-Lys(Boc)-OH | Nα-Fmoc, Nε-Boc-L-lysine | Used to introduce a lysine residue where the main peptide chain is extended from the α-amine (after Fmoc removal), and a branch can be later initiated from the ε-amine (after Boc removal). |
| Boc-Lys(Fmoc)-OH | Nα-Boc, Nε-Fmoc-L-lysine | Used to introduce a lysine residue where the main peptide chain is extended from the ε-amine (after Fmoc removal), and a branch can be later initiated from the α-amine (after Boc removal). |
Experimental Protocol: Synthesis of a Y-Shaped Branched Peptide
This protocol describes the manual solid-phase synthesis of a model Y-shaped branched peptide with the following structure:
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide AM Resin | Various | 100-200 mesh, ~0.6 mmol/g |
| This compound | Various | Peptide Synthesis Grade |
| Fmoc-Ser(tBu)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Thr(tBu)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Gly-OH | Various | Peptide Synthesis Grade |
| Fmoc-Met-OH | Various | Peptide Synthesis Grade |
| Fmoc-Ala-OH | Various | Peptide Synthesis Grade |
| Fmoc-Leu-OH | Various | Peptide Synthesis Grade |
| Fmoc-Phe-OH | Various | Peptide Synthesis Grade |
| HBTU | Various | Peptide Synthesis Grade |
| HOBt | Various | Peptide Synthesis Grade |
| DIPEA | Various | Peptide Synthesis Grade |
| Piperidine | Various | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |
| Dichloromethane (DCM) | Various | HPLC Grade |
| N,N-Dimethylformamide (DMF) | Various | HPLC Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Diethyl Ether | Various | Reagent Grade |
Synthesis Workflow
Workflow for the synthesis of a Y-shaped branched peptide.
Step-by-Step Protocol
Step 1: Resin Swelling
-
Place Rink Amide AM resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5 mL) and shake for 30 minutes to swell the resin.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (5 mL) and shake for 15 minutes.
-
Drain the solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Step 3: Amino Acid Coupling (Main Chain)
-
In a separate vial, dissolve Fmoc-amino acid (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF (2 mL).
-
Add DIPEA (0.8 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
Repeat steps 2 and 3 for each amino acid in the main chain (Thr, Ser).
Step 4: Coupling of this compound
-
After coupling Fmoc-Ser(tBu)-OH and subsequent Fmoc deprotection, couple this compound using the same coupling procedure as in Step 3.
Step 5: Elongation of the Main Chain from the α-Amine of Lysine
-
Perform a selective deprotection of the α-Boc group using a milder TFA treatment (e.g., 30% TFA in DCM for 30 minutes). This step requires careful optimization to avoid premature deprotection of the ε-Boc group.
-
Neutralize the resin with 10% DIPEA in DMF.
-
Couple the remaining amino acids of the main chain (Gly, Met, Ala) as Fmoc-protected derivatives according to steps 2 and 3.
Step 6: Elongation of the Branch from the ε-Amine of Lysine
-
After completing the main chain, perform a selective deprotection of the ε-Boc group.
-
Couple the amino acids of the branch (Leu, Phe, Gly) as Fmoc-protected derivatives according to steps 2 and 3.
Step 7: Final Deprotection and Cleavage
-
After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Purification and Characterization
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
Quantitative Data Summary
The following table provides typical data for the synthesis of the model Y-shaped branched peptide.
| Parameter | Value |
| Resin Substitution | 0.6 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Coupling Efficiency (per step) | >99% (monitored by Kaiser test) |
| Crude Peptide Yield | 75-85% |
| Purity of Crude Peptide (by HPLC) | ~70% |
| Purified Peptide Yield | 30-40% |
| Final Purity (by HPLC) | >98% |
| Expected Mass (Monoisotopic) | [Calculated Mass of the Peptide] |
| Observed Mass (ESI-MS) | [Observed Mass ± 0.1 Da] |
Logical Relationship of Orthogonal Deprotection
Orthogonal deprotection pathways for branched peptide synthesis.
Conclusion
This compound is a versatile and essential reagent for the controlled synthesis of branched peptides. By leveraging the orthogonal nature of the Boc and Fmoc protecting groups, researchers can construct complex peptide architectures with high precision. The detailed protocol provided serves as a foundation for the synthesis of various branched peptide structures for a wide range of applications in research and drug development. Careful monitoring of coupling and deprotection steps is crucial for achieving high yields and purity of the final product.
Application Notes and Protocols for the Use of Boc-Lys(Boc)-OH in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine, commonly referred to as Boc-Lys(Boc)-OH, is a cornerstone building block in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. The dual Boc protection of the α- and ε-amino groups of lysine offers a robust strategy for preventing unwanted side reactions at these nucleophilic sites during peptide chain elongation. This application note provides detailed protocols and compiled data on the use of Boc-Lys(Boc)-OH in the synthesis of therapeutic peptides, focusing on the Boc/Bzl SPPS strategy.
The tert-butoxycarbonyl (Boc) protecting group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its removal from the α-amino group at each cycle of peptide synthesis. The side-chain Boc group, along with other benzyl-based side-chain protecting groups, is retained until the final cleavage step, where a strong acid like hydrofluoric acid (HF) is employed. This differential acid lability is the foundation of the Boc/Bzl SPPS strategy.
Applications in Therapeutic Peptide Synthesis
Boc-Lys(Boc)-OH is instrumental in the synthesis of a wide range of therapeutic peptides, including:
-
Antimicrobial Peptides (AMPs): Many AMPs are rich in lysine residues, which contribute to their cationic nature and interaction with microbial membranes.
-
HIV Protease Inhibitors: Peptide-based HIV protease inhibitors often incorporate lysine or lysine analogs in their structure.
-
Cancer Therapeutics: Lysine-containing peptides are explored for their potential in targeted cancer therapy and as components of peptide-drug conjugates.[1]
-
Vaccines: Synthetic peptides for use as vaccines often require the incorporation of lysine for conjugation to carrier proteins or to mimic specific epitopes.[1]
Data Presentation
The following tables summarize quantitative data compiled from various sources on the synthesis and use of Boc-Lys(Boc)-OH. It is important to note that yields and purities can vary significantly based on the peptide sequence, resin, coupling reagents, and specific reaction conditions.
Table 1: Synthesis of Boc-Lys(Boc)-OH
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| L-Lysine⋅HCl | Di-tert-butyl dicarbonate, NaHCO3 | Dioxane/Water | 24 h | 85% | [2] |
Table 2: Yields in the Synthesis of Poly-L-lysine Dendrons using Boc-Lys(Boc)-OH
| Dendron Generation | Coupling Reagents | Deprotection Reagent | Overall Yield (%) | Reference |
| G1 | EDC, HOBT, DIPEA | TFA/CH2Cl2 | 81% | [2] |
| G2 | EDC, HOBT, DIPEA | TFA/CH2Cl2 | 82% | [2] |
| G3 | EDC, HOBT, DIPEA | TFA/CH2Cl2 | 75% | [2] |
Table 3: Comparative Coupling Efficiency of Different Reagents (Hypothetical Model)
| Coupling Reagent | Typical Reaction Time | Relative Efficiency | Potential Side Reactions |
| Boc-Lys(Boc)-OSu | 2-4 hours | High | Minimal |
| HBTU/HATU | 10-60 minutes | Very High | Guanidinylation of N-terminus |
| EDC/NHS | 1-4 hours | High | Racemization, N-acylurea formation |
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle
This protocol outlines the general steps for incorporating a Boc-Lys(Boc)-OH residue into a peptide chain on a solid support (e.g., Merrifield resin).
1. Resin Swelling:
- Swell the resin in Dichloromethane (DCM) for 30-60 minutes.
2. Boc Deprotection:
- Wash the resin with DCM.
- Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash).
- Treat the resin with fresh 50% TFA in DCM for 20-30 minutes to remove the Nα-Boc group.
- Wash the resin thoroughly with DCM and then N,N-Dimethylformamide (DMF).
3. Neutralization:
- Neutralize the resin with a solution of 5-10% Diisopropylethylamine (DIEA) in DMF.
- Wash the resin with DMF to prepare for the next coupling step.
4. Amino Acid Coupling:
- Method A: Using a pre-activated ester (Boc-Lys(Boc)-OSu)
- Dissolve Boc-Lys(Boc)-OSu (1.5-2.0 equivalents relative to resin substitution) in DMF.
- Add the solution to the neutralized peptide-resin.
- Agitate the reaction mixture at room temperature for 2-4 hours.
- Method B: In-situ coupling with HBTU/HATU
- In a separate vessel, dissolve Boc-Lys(Boc)-OH (2.0 equivalents), HBTU or HATU (2.0 equivalents) in DMF.
- Add DIEA (4.0 equivalents) and pre-activate for 1-2 minutes.
- Add this solution to the deprotected resin.
- Agitate the mixture at room temperature for 10-60 minutes.
- Method C: In-situ coupling with EDC/NHS
- Dissolve Boc-Lys(Boc)-OH (2.0 equivalents), N-hydroxysuccinimide (NHS) (2.0 equivalents), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.0 equivalents) in DMF or a mixture of DMF/DCM.
- Add the solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-4 hours.
5. Monitoring and Washing:
- Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
- Once the coupling is complete, drain the reaction solution.
- Wash the peptide-resin with DMF (3 x 1 min) and DCM (3 x 1 min).
6. Repeat:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups. Caution: Hydrofluoric acid (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
1. Preparation:
- Dry the peptide-resin thoroughly under vacuum.
- Place the dried resin in a specialized HF cleavage apparatus.
- Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin to prevent side reactions.
2. HF Cleavage:
- Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin) at -78 °C (dry ice/acetone bath).
- Stir the mixture at 0 °C for 1-2 hours.
3. HF Removal and Peptide Precipitation:
- Remove the HF by vacuum distillation.
- Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
4. Peptide Isolation and Purification:
- Filter and collect the crude peptide.
- Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetic acid or TFA).
- Lyophilize the peptide solution to obtain a dry powder.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: Nα-Boc deprotection and neutralization steps in Boc-SPPS.
Caption: Potential signaling pathway modulated by a lysine-rich therapeutic peptide.
References
The Strategic Incorporation of Boc-Protected Lysine in Modern Drug Development: Applications and Protocols
For Immediate Release
In the landscape of contemporary drug discovery and development, the precise control of molecular architecture is paramount. The incorporation of amino acids with protected functional groups is a cornerstone of peptide and small molecule synthesis, enabling the construction of complex therapeutic agents. Among these, Boc-protected lysine derivatives have emerged as indispensable tools for researchers and scientists. This application note provides a detailed overview of the strategic use of Boc-protected lysine in drug development, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.
Introduction: The Versatility of Boc-Protected Lysine
Lysine, with its primary amine on the side chain, is a crucial amino acid for introducing branching, conjugation points, and modulating the physicochemical properties of peptides and other drug molecules. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and acid-labile means of temporarily masking the α-amino or ε-amino groups of lysine. This allows for selective reactions at other sites of the molecule, a strategy known as orthogonal protection. This versatility makes Boc-protected lysine a valuable building block in a multitude of applications, including solid-phase peptide synthesis (SPPS), the construction of antibody-drug conjugates (ADCs), and the development of targeted drug delivery systems.[1]
Key Applications in Drug Development
Solid-Phase Peptide Synthesis (SPPS)
Boc-protected lysine is a fundamental reagent in Boc-chemistry SPPS, a method that remains popular for the synthesis of complex and difficult peptide sequences.[2] The use of different protecting groups on the ε-amino group of lysine, in conjunction with the α-Boc group, allows for sophisticated molecular engineering.
-
Boc-Lys(Fmoc)-OH: This derivative provides orthogonal protection, where the Fmoc group on the side chain can be selectively removed under basic conditions, leaving the Boc group and other acid-labile protecting groups intact. This allows for on-resin modification of the lysine side chain, such as the attachment of labels or branching of the peptide.
-
Boc-Lys(Msc)-OH: The Msc (methylsulfonylethoxycarbonyl) group is base-labile, offering another orthogonal protection strategy. It is stable to the acidic conditions used for Boc-group removal, enabling selective deprotection of the lysine side chain for further derivatization.[3]
-
Boc-Lys(Boc)-OH: With both amino groups protected by the acid-labile Boc group, this derivative is useful for introducing a lysine residue that will be fully deprotected during the final cleavage from the resin.[4]
Data Presentation: Comparison of Boc-Protected Lysine Derivatives in SPPS
| Derivative | ε-Amino Protecting Group | Deprotection Condition for ε-Amino Group | Key Application | Typical Purity |
| Boc-Lys(Fmoc)-OH | Fmoc | Base (e.g., 20% piperidine in DMF) | On-resin side-chain modification, branched peptides | ≥98.0% (HPLC)[5] |
| Boc-Lys(Msc)-OH | Msc | Base (e.g., 1N NaOH) | Orthogonal synthesis, branched peptides | High purity |
| Boc-Lys(Boc)-OH | Boc | Acid (e.g., TFA) | Standard incorporation of lysine | 85% Yield[4] |
| Boc-Lys(Z)-OH | Z (Benzyloxycarbonyl) | Hydrogenolysis or strong acid | Site-specific modification | High purity |
| Boc-Lys(Alloc)-OH | Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Orthogonal synthesis, on-resin cyclization | High purity |
Antibody-Drug Conjugates (ADCs)
Lysine residues, being abundant on the surface of antibodies, are common targets for the attachment of cytotoxic payloads in the development of ADCs. Boc-protected lysine derivatives are often incorporated into the linker that connects the antibody to the drug. This approach allows for precise control over the linker's structure and subsequent conjugation chemistry. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, and the use of well-defined linkers can help in achieving a more homogenous DAR.[][7] For instance, FDA-approved ADCs like Gemtuzumab ozogamicin (Mylotarg®) and Trastuzumab emtansine (Kadcyla®) utilize lysine conjugation, resulting in an average DAR of 2-4.[7][8]
Targeted Drug Delivery and Peptidomimetics
The modification of peptides with Boc-protected lysine can enhance their therapeutic properties. For example, the introduction of D-amino acids, such as Boc-D-Lys(Z)-OH, can increase a peptide's resistance to enzymatic degradation, thereby prolonging its half-life in vivo.[9] Furthermore, the lysine side chain can be functionalized to attach targeting moieties that direct the drug to specific cells or tissues, a key strategy in developing targeted therapies for diseases like cancer.
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a solid support using Boc-protected amino acids.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including a Boc-lysine derivative)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 50% TFA in DCM for 20-30 minutes.[1]
-
Washing: Wash the resin with DCM (3x) and IPA (2x) followed by DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 minutes (repeat twice).
-
Washing: Wash the resin with DMF (3x).
-
Coupling: Dissolve the next Boc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF. Add to the resin and agitate for 1-2 hours. Monitor coupling completion with a ninhydrin test.[10]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
-
Final Cleavage: After the final coupling, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification: Precipitate the peptide in cold ether, and purify by reverse-phase HPLC.
Experimental Workflow for Boc-SPPS
Caption: General workflow for Boc solid-phase peptide synthesis.
Protocol for On-Resin Side-Chain Modification using Boc-Lys(Fmoc)-OH
This protocol describes the selective deprotection of the Fmoc group and subsequent modification of the lysine side chain.
Materials:
-
Peptide-resin containing a Boc-Lys(Fmoc)-OH residue
-
20% Piperidine in DMF
-
Reagent for modification (e.g., fluorescent dye with a carboxylic acid group)
-
Coupling reagents (e.g., HBTU, HATU)
-
DIEA
-
DMF, DCM
Procedure:
-
Synthesize the peptide backbone up to the desired length using the Boc-SPPS protocol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the lysine side chain.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Side-Chain Coupling: Dissolve the modification reagent (e.g., a carboxylated dye, 3 equivalents) and a coupling reagent (e.g., HATU, 3 equivalents) in DMF. Add DIEA (6 equivalents) and add the mixture to the resin. Agitate for 2-4 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Continue with the synthesis of the peptide or proceed to final cleavage.
Workflow for On-Resin Lysine Modification
Caption: Workflow for on-resin modification of a lysine side chain.
Boc-Protected Lysine in the Synthesis of Kinase Inhibitors
The precise synthesis of small molecule kinase inhibitors often involves the use of protected building blocks to ensure regioselectivity and stereocontrol. While direct synthetic schemes for many commercial drugs are proprietary, the principles of using protected amines are fundamental. For instance, in the synthesis of complex heterocyclic compounds that form the core of many kinase inhibitors, Boc-protected amines are used to prevent unwanted side reactions.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for drug development.[11] Idelalisib is an inhibitor of PI3Kδ, an isoform of PI3K, and is used to treat certain B-cell cancers.[2][12][13] The synthesis of such complex molecules often involves intermediates with protected amine functionalities to guide the assembly of the final compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by Idelalisib.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in immunity, inflammation, and cell growth.[14][15] Inhibitors of JAKs, such as Tofacitinib, are used to treat autoimmune diseases like rheumatoid arthritis. The synthesis of Tofacitinib involves the construction of a complex piperidine derivative, a process where Boc protection of amine groups is a key strategy to ensure the correct stereochemistry and regiochemistry.[16]
JAK/STAT Signaling Pathway
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition by Tofacitinib.
Conclusion
Boc-protected lysine derivatives are powerful and versatile tools in the arsenal of medicinal chemists and drug development professionals. Their strategic use in solid-phase peptide synthesis, the construction of antibody-drug conjugates, and the synthesis of small molecule inhibitors enables the creation of complex and highly specific therapeutic agents. The ability to employ orthogonal protection strategies with various Boc-lysine derivatives provides a high degree of control over the synthetic process, leading to higher purity and more well-defined final products. As drug discovery continues to advance towards more targeted and personalized therapies, the importance of these fundamental building blocks will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Tofacitinib [cjph.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gooees.com [gooees.com]
- 16. mdpi.com [mdpi.com]
Protocol for the Liberation of Free Acid from Boc-Lys(Boc)-OH·DCHA
Introduction
Nα,Nε-Di-Boc-L-lysine dicyclohexylammonium salt (Boc-Lys(Boc)-OH·DCHA) is a stable, crystalline solid that is commonly used in peptide synthesis and other areas of chemical research.[1][2] The dicyclohexylammonium (DCHA) salt form enhances the stability and handling properties of the protected amino acid.[1][2] However, for subsequent coupling reactions, the free acid form of Boc-Lys(Boc)-OH is required. This protocol details a standard laboratory procedure to liberate the free acid from its DCHA salt by liquid-liquid extraction. The process involves the protonation of dicyclohexylamine with a mild acid, rendering it water-soluble for easy removal.
Materials and Equipment
| Reagents | Equipment |
| Boc-Lys(Boc)-OH·DCHA | Separatory funnel |
| Ethyl acetate (EtOAc) | Round-bottom flask |
| 10% aqueous citric acid solution or 4M KHSO4 solution | Rotary evaporator |
| Deionized water | Magnetic stirrer and stir bar |
| Brine (saturated aqueous NaCl solution) | pH indicator strips or pH meter |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Standard laboratory glassware |
Experimental Protocol
The following is a typical procedure for the liberation of the free acid from its DCHA salt:
-
Dissolution: Dissolve the Boc-Lys(Boc)-OH·DCHA salt in ethyl acetate. A common ratio is 1 part of the DCHA salt to 5-10 volume parts of the solvent.[1]
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold (0-5 °C) 10% aqueous citric acid solution or 4M KHSO4 solution and shake vigorously.[3][4] Allow the layers to separate. The acidic wash protonates the dicyclohexylamine, making it soluble in the aqueous phase. The pH of the lower, aqueous phase should be between 2 and 3.[1]
-
Separation: Drain and discard the lower aqueous layer.
-
Repeat Acidic Wash: Repeat the acidic wash one to two more times to ensure complete removal of the dicyclohexylamine.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid. The pH of the aqueous phase should be ≥4.[1]
-
Brine Wash: Perform a final wash with an equal volume of brine to remove the majority of the dissolved water from the organic layer.[4]
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filtration and Evaporation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free acid, which is typically a colorless oil or a white solid.[1][4]
-
Verification (Optional): The successful removal of DCHA can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
While the exact yield can vary depending on the specific experimental conditions and the purity of the starting material, the following table provides typical quantitative data for this procedure.
| Parameter | Typical Value |
| Starting Material | Boc-Lys(Boc)-OH·DCHA |
| Product | Boc-Lys(Boc)-OH |
| Molecular Weight of Starting Material | 527.75 g/mol |
| Molecular Weight of Product | 346.42 g/mol |
| Theoretical Yield | ~65.6% (by weight) |
| Typical Experimental Yield | >95% (molar) |
| Purity (by TLC/NMR) | ≥98% |
Experimental Workflow Diagram
References
Application Notes and Protocols: The Role of Boc-Lys(Boc)-OH.DCHA in the Synthesis of Ubiquitin Chains
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction. The formation of polyubiquitin chains, where ubiquitin (Ub) monomers are linked via an isopeptide bond between the C-terminus of one Ub and one of the seven lysine residues (or the N-terminus) of the next, creates a complex "ubiquitin code." The specific linkage type of the chain dictates the functional outcome. Consequently, the ability to generate homogenous ubiquitin chains of defined length and linkage is essential for deciphering this code and developing therapeutics that target the ubiquitin system.
The chemical synthesis of these chains is challenging due to the multiple reactive lysine residues on the ubiquitin molecule. To achieve linkage specificity, researchers employ orthogonal protection strategies, where different protecting groups are used to selectively block reactive sites. Nα,Nε-Di-Boc-L-lysine dicyclohexylammonium salt, or Boc-Lys(Boc)-OH.DCHA , is a key building block in these strategies.[1][2] The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be selectively placed on the ε-amino group of a specific lysine residue within a ubiquitin monomer. This prevents the lysine from participating in isopeptide bond formation, thereby directing the enzymatic or chemical ligation to an unprotected lysine on another ubiquitin molecule. This document provides detailed application notes and protocols for the use of Boc-protected lysine in the synthesis of defined ubiquitin chains.
Application Notes
The primary application of Boc-protected lysine in this context is to serve as a removable mask, enabling the regioselective synthesis of specific ubiquitin chain linkages, such as K48- or K63-linked chains.[3][4] The Boc group is stable under many reaction conditions used in peptide synthesis and enzymatic reactions but can be cleanly removed with strong acids like trifluoroacetic acid (TFA), often without denaturing the final protein product.[3] This strategy is integral to several advanced synthetic methods.
Key Synthetic Strategies:
-
Chemoenzymatic Synthesis: This powerful hybrid approach combines the precision of chemical synthesis with the efficiency of enzymatic ligation. A ubiquitin monomer containing a Boc-protected lysine at a specific site (e.g., K48) is first generated. This is often achieved through genetic code expansion, where an unnatural amino acid like Nε-(tert-butyloxycarbonyl)-l-lysine (Lys(Boc)) is incorporated during protein expression.[3][5] This selectively protected monomer can then be used as a substrate for ubiquitin ligating enzymes (E1, E2, E3) to attach it to another ubiquitin molecule, forming a di-ubiquitin chain blocked at the Boc-protected site. Subsequent removal of the Boc group with TFA yields a native, linkage-specific di-ubiquitin that can be used for further elongation or functional studies.[3][4]
-
Total Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS): In this method, the entire ubiquitin protein or chain is assembled amino acid by amino acid on a solid support.[6] Boc-Lys(Boc)-OH is used as one of the building blocks during the synthesis.[7][8] By incorporating Fmoc-Lys(Boc)-OH, for example, into an Fmoc-based SPPS, the Boc-protected lysine side chain remains inert while the peptide backbone is elongated. This allows for the synthesis of ubiquitin variants with precisely placed protected lysines, which are essential for building complex chain architectures.
The Ubiquitination Cascade
The enzymatic synthesis of ubiquitin chains is carried out by a three-enzyme cascade. Understanding this process is crucial for designing chemoenzymatic synthesis protocols.
Caption: The Ubiquitination Cascade.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | N-α,ε-di-t.-Boc-L-lysine dicyclohexylammonium salt | [2] |
| CAS Number | 15098-69-8 | [2] |
| Molecular Formula | C₁₆H₃₀N₂O₆ · C₁₂H₂₃N | [2] |
| Molecular Weight | 527.7 g/mol (as DCHA salt) | [9] |
| Appearance | White to off-white powder | [2] |
| Application | Boc solid-phase peptide synthesis | [2] |
Table 2: Representative Yields in Ubiquitin and Dendrimer Synthesis
| Product | Synthesis Method | Yield | Reference | | :--- | :--- | :--- | | Boc-Lys(Boc)-OH | Chemical Synthesis from Lysine HCl | 81% |[10] | | Generation 2 Poly(L-lysine) Dendron | Dendrimer Synthesis using Boc-Lys(Boc)-OH | 82% |[10] | | K48R-Ub₄(K48) | Enzymatic Synthesis | ~5.8 mg from 112 mg starting material |[11] | | K63R-Ub₄(K63) | Enzymatic Synthesis | ~5.4 mg from 150 mg starting material |[11] | | Ub₄(K63)-Ub-GFP-Tail | Enzymatic Ligation | ~0.4 mg from 2.4 mg starting material |[11] | | Various Ub Chains | Chemical Synthesis and Ligation | 9% - 15% |[12] |
Experimental Protocols
Workflow for Chemoenzymatic Synthesis of K48-Linked Di-Ubiquitin
This workflow outlines a common strategy for producing K48-linked di-ubiquitin using a site-specifically incorporated Boc-protected lysine.[3][4]
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-Lys(Boc)-OH . DCHA Novabiochem® | 15098-69-8 [sigmaaldrich.com]
- 3. Controlled enzymatic synthesis of natural-linkage, defined-length polyubiquitin chains using lysines with removable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and semi-synthetic strategies to study ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. A Rapid and Versatile Method to Generate Proteins with Defined Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the topology of ubiquitin chains - PMC [pmc.ncbi.nlm.nih.gov]
Application of Boc-Protected Lysine in Bioconjugation Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is fundamental to the successful synthesis of complex biomolecules. In the realm of bioconjugation, where precision and control are paramount, N-α-tert-butyloxycarbonyl (Boc) protected lysine derivatives have emerged as indispensable tools. The Boc group's acid lability, in contrast to the stability of other protecting groups under various conditions, allows for orthogonal protection strategies. This enables the site-specific modification of lysine residues within peptides and proteins, facilitating the construction of well-defined bioconjugates such as antibody-drug conjugates (ADCs), labeled peptides for diagnostic imaging, and branched peptides for novel therapeutic applications.[1][2][3]
This document provides detailed application notes and protocols for the use of various Boc-protected lysine derivatives in bioconjugation. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, quantitative data, and step-by-step experimental procedures.
Key Applications of Boc-Protected Lysine
The versatility of Boc-protected lysine stems from the ability to selectively deprotect the α-amino or ε-amino group, enabling a wide range of bioconjugation strategies.
-
Synthesis of Branched and Dendrimeric Peptides: By selectively deprotecting the ε-amino group of an incorporated lysine residue, a second peptide chain can be synthesized, leading to the formation of branched peptides.[2][4] This approach is valuable for creating multivalent scaffolds for drug delivery and vaccine development.
-
Antibody-Drug Conjugates (ADCs): Lysine residues are common targets for the attachment of cytotoxic drugs to antibodies.[5][6][] Boc-protected lysine can be incorporated into linkers, which are then conjugated to the antibody. Subsequent deprotection of the Boc group can reveal a reactive handle for drug attachment, allowing for more controlled drug-to-antibody ratios (DAR).
-
Peptide Labeling and Surface Immobilization: The selective deprotection of a lysine side chain provides a specific site for the attachment of reporter molecules such as fluorophores and biotin.[1] This is crucial for creating probes for diagnostic assays and imaging studies. Similarly, this selective deprotection allows for the controlled orientation of peptides when immobilizing them on surfaces for biosensor development.[8]
-
Cyclic Peptides: The ε-amino group of lysine, after selective deprotection, can be used as an anchor point for peptide cyclization, a strategy often employed to enhance the stability and bioactivity of therapeutic peptides.[1]
-
Solid-Phase Peptide Synthesis (SPPS): Boc-protected lysine is a fundamental building block in both Boc- and Fmoc-based SPPS strategies for the synthesis of custom peptides destined for bioconjugation.[3][9][10][11]
Orthogonal Protection Strategies
The power of Boc-protected lysine in bioconjugation lies in its use within orthogonal protection schemes. Two protecting groups are considered orthogonal if one can be removed without affecting the other.[12] This allows for sequential, site-specific modifications.
dot```dot graph Orthogonal_Protection { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Peptide [label="Peptide Chain with\nFmoc-Lys(Boc)-OH incorporated", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base Treatment\n(e.g., Piperidine)", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Acid [label="Acid Treatment\n(e.g., TFA)", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Fmoc_Removed [label="α-Amine Deprotected\n(for chain elongation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc_Removed [label="ε-Amine Deprotected\n(for side-chain modification)", fillcolor="#F1F3F4", fontcolor="#202124"]; Modification [label="Conjugation of\nPayload/Label", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Site-Specifically\nModified Peptide", fillcolor="#FBBC05", fontcolor="#202124"];
Peptide -> Base [label="Fmoc Removal"]; Base -> Fmoc_Removed; Fmoc_Removed -> Peptide [label="Couple next AA"]; Peptide -> Acid [label="Boc Removal"]; Acid -> Boc_Removed; Boc_Removed -> Modification; Modification -> Final_Product; }
Caption: General workflow for Boc-SPPS.
Protocol 2: On-Resin Selective Deprotection of a Lysine Side-Chain (Fmoc/Boc Strategy)
This protocol describes the selective removal of a Boc group from a lysine side chain while the peptide is still attached to the resin in an Fmoc-based SPPS. [13]This exposes the ε-amino group for conjugation.
Materials:
-
Fmoc-protected peptide-resin containing an Fmoc-Lys(Boc)-OH residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Ensure the N-terminal α-amine is protected with an Fmoc group.
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Prepare a deprotection solution of 30% TFA in DCM.
-
Add the deprotection solution to the resin and agitate for 20 minutes at room temperature.
-
Drain the solution.
-
Repeat the acid treatment for another 20 minutes.
-
Wash the resin thoroughly with DCM to remove residual acid.
-
Neutralize the resin with a solution of 5-10% DIEA in DCM (2 x 2 min).
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
The free side-chain amine is now ready for conjugation. Confirm the presence of the free amine using a Kaiser test.
Protocol 3: Bioconjugation to a Deprotected Lysine Side-Chain
This protocol provides a general method for conjugating a molecule (e.g., a drug, linker, or fluorophore) that has an N-hydroxysuccinimide (NHS) ester to the deprotected ε-amino group of a lysine residue. [14] Materials:
-
Peptide-resin with a deprotected lysine side-chain
-
NHS-ester functionalized molecule
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA) or another non-nucleophilic base
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin from Protocol 2 in DMF.
-
Dissolve the NHS-ester functionalized molecule (2-5 equivalents) in DMF.
-
Add the solution of the NHS-ester to the resin.
-
Add DIEA (2-5 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-24 hours. Monitor the reaction for the disappearance of free amines using the Kaiser test.
-
Once the reaction is complete, drain the solution.
-
Wash the resin extensively with DMF and DCM to remove excess reagents.
-
The peptide can now be cleaved from the resin using standard procedures.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 5. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 8. Boc-l-lys(ns)-oh (1301706-36-4) for sale [vulcanchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Automated Peptide Synthesis Using Boc-Lys(Boc)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and effective method for the production of synthetic peptides. The use of Nα,Nε-di-Boc-L-lysine dicyclohexylammonium salt (Boc-Lys(Boc)-OH.DCHA) is critical for the incorporation of lysine residues, preventing unwanted side reactions at the ε-amino group and ensuring the integrity of the growing peptide chain. These application notes provide detailed protocols and quantitative data for the efficient and high-purity synthesis of lysine-containing peptides using automated synthesizers.
The Boc strategy is particularly advantageous for the synthesis of hydrophobic or aggregation-prone sequences, as the acidic deprotection step leaves the N-terminal amine protonated, which can disrupt intermolecular hydrogen bonding.[] Automation of this process enhances reproducibility, reduces manual labor, and allows for higher throughput, making it a cornerstone of modern peptide-based drug discovery and development.[2]
Data Presentation: Comparative Performance in Automated SPPS
The selection of synthesis parameters significantly impacts the final yield and purity of the target peptide. Below is a summary of expected outcomes based on different automated Boc-SPPS protocols. While direct head-to-head comparative studies for automated Boc synthesis are not extensively published, the following data is compiled from typical results and comparisons between manual and automated methodologies.[3]
| Parameter | Protocol A: Standard Automated Boc-SPPS | Protocol B: Optimized Automated Boc-SPPS with In-Situ Neutralization | Key Considerations |
| Crude Peptide Yield | ~60-75% | ~70-85% | Optimized protocols can lead to higher yields by minimizing premature cleavage and side reactions.[3][4] |
| Crude Peptide Purity (by HPLC) | ~50-70% | ~65-80% | In-situ neutralization can reduce side reactions, leading to a cleaner crude product.[] |
| Coupling Efficiency for Boc-Lys(Boc)-OH | >98% | >99% | The bulky nature of the di-Boc protected lysine can sometimes lead to slightly lower coupling efficiency. Monitoring with a Kaiser test is recommended. |
| Deprotection Efficiency (TFA/DCM) | >99% | >99% | Standard TFA/DCM mixtures are highly effective for Boc removal. |
| Cycle Time per Residue | 30-60 minutes | 20-45 minutes | In-situ neutralization protocols can shorten cycle times by combining the neutralization and coupling steps. |
| Common Side Products | Deletion sequences, t-butylation of sensitive residues (Trp, Met). | Reduced levels of deletion sequences. | The use of scavengers during deprotection is crucial to prevent t-butylation.[5] |
Experimental Protocols
Protocol 1: Standard Automated Boc-SPPS Cycle for this compound Incorporation
This protocol outlines a standard cycle for automated solid-phase peptide synthesis using Boc chemistry on a generic automated peptide synthesizer.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield, PAM) in Dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x).
2. Boc Deprotection:
-
Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x).
-
Wash the resin with Isopropanol (IPA) (2x).
-
Wash the resin with DCM (3x).
3. Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (5x).
4. Coupling of this compound:
-
Dissolve this compound (3-4 equivalents) and a coupling agent such as HBTU/HATU (3-4 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6-8 equivalents) to the activation mixture.
-
Deliver the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Monitor coupling completion with a Kaiser test. If the test is positive, a second coupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., Acetic Anhydride/DIEA/DCM) for 10-15 minutes.
-
Wash the resin with DCM (3x).
6. Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically high-concentration HF or TFMSA, containing scavengers (e.g., anisole, p-cresol) to protect sensitive residues.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: In-Situ Neutralization/Coupling for Difficult Sequences
This modified protocol can improve coupling efficiency and reduce cycle times, especially for sterically hindered residues or aggregation-prone sequences.
1. Resin Preparation and Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
2. In-Situ Neutralization and Coupling:
-
Dissolve this compound (3-4 equivalents) and a coupling agent (e.g., HBTU/HATU) (3-4 equivalents) in DMF.
-
Add this solution directly to the TFA salt of the resin-bound peptide.
-
Add DIEA (6-8 equivalents) to the reaction vessel to initiate both neutralization and coupling simultaneously.
-
Allow the reaction to proceed for 20-45 minutes.
-
Monitor and wash as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Automated Boc-SPPS
Caption: Automated Boc-SPPS workflow for incorporating Boc-Lys(Boc)-OH.
Signaling Pathway for a Lysine-Rich Cell-Penetrating Peptide
Lysine-rich peptides are often employed as cell-penetrating peptides (CPPs) to deliver therapeutic cargo into cells. Their positive charge facilitates interaction with the negatively charged cell membrane, enabling internalization.
Caption: Internalization pathway of a lysine-rich cell-penetrating peptide.
References
Troubleshooting & Optimization
Low coupling efficiency with Boc-Lys(Boc)-OH.DCHA
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-Lys(Boc)-OH.DCHA during solid-phase peptide synthesis (SPPS). The information provided herein offers troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and improve coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling efficiency with this compound consistently low?
A1: Low coupling efficiency with this compound can stem from several factors:
-
Presence of Dicyclohexylamine (DCHA): Boc-Lys(Boc)-OH is often supplied as a dicyclohexylammonium (DCHA) salt to enhance its stability and handling. The DCHA salt must be converted to the free acid form before it can be used in a coupling reaction. Failure to remove the DCHA will prevent the activation of the carboxylic acid, leading to a failed coupling.
-
Steric Hindrance: The two bulky tert-butyloxycarbonyl (Boc) protecting groups on both the alpha-amino and epsilon-amino groups of the lysine side chain create significant steric hindrance. This bulkiness can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, resulting in slower reaction rates and incomplete coupling.
-
Suboptimal Coupling Reagents: Standard coupling reagents like DCC or DIC alone may not be sufficiently reactive to overcome the steric hindrance of Boc-Lys(Boc)-OH. More potent coupling reagents are often required for efficient coupling.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures and aggregate on the solid support. This aggregation can block reactive sites, preventing the incoming Boc-Lys(Boc)-OH from coupling efficiently.
Q2: How do I know if the DCHA salt is the cause of my coupling problem?
A2: If you are using this compound directly in your coupling reaction without a prior conversion step, it is highly likely that the DCHA salt is the primary cause of the issue. The dicyclohexylammonium ion needs to be removed to liberate the free carboxylic acid for activation.
Q3: What are the signs of a failed or incomplete coupling reaction?
A3: The most common method for monitoring coupling reactions in SPPS is the ninhydrin (Kaiser) test. A positive ninhydrin test (a blue or purple color on the resin beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. Conversely, a negative test (yellow or colorless beads) suggests that the coupling is complete.
Q4: Can I just double couple to solve the problem?
A4: While double coupling (repeating the coupling step with fresh reagents) can improve the yield of a sluggish reaction, it may not be sufficient if the underlying issue is the presence of the DCHA salt or the use of an inadequate coupling reagent. It is best to address the root cause of the problem first.
Troubleshooting Guide
If you are experiencing low coupling efficiency with this compound, follow this troubleshooting guide:
-
Ensure Complete Conversion to the Free Acid: Before attempting any coupling reaction, you must convert the this compound salt to its free acid form. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Select a Potent Coupling Reagent: Due to the steric hindrance of Boc-Lys(Boc)-OH, more powerful coupling reagents are recommended. Uronium or phosphonium salt-based reagents are generally more effective than carbodiimides for coupling hindered amino acids.
-
Optimize Reaction Conditions:
-
Increase Equivalents: Use a 3-4 fold excess of the Boc-Lys(Boc)-OH free acid and coupling reagents relative to the resin loading.
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with the ninhydrin test.
-
Consider Pre-activation: For some coupling reagents, a short pre-activation of the amino acid before adding it to the resin can improve efficiency.
-
-
Perform a Double Coupling: If a single coupling is still incomplete after optimizing the conditions, a second coupling with a fresh solution of activated Boc-Lys(Boc)-OH is a viable strategy to drive the reaction to completion.
-
Address Peptide Aggregation: If you suspect on-resin aggregation is hindering the coupling, consider switching to a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or performing the coupling at a slightly elevated temperature (e.g., 40°C).
Data Presentation
The choice of coupling reagent is critical for achieving high coupling efficiency with sterically hindered amino acids like Boc-Lys(Boc)-OH. The following table summarizes the relative performance of common coupling reagents. Please note that these are representative values, and actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Relative Performance | Typical Coupling Time | Racemization Risk | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective but can be slow for hindered couplings. |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | A reliable choice for most couplings, faster than DIC/HOBt. |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings.[1] |
| COMU | Excellent | 15 - 45 minutes | Very Low | A safer and highly efficient alternative to benzotriazole-based reagents, with performance comparable to HATU.[2] |
Experimental Protocols
Protocol 1: Conversion of this compound to Free Acid
Objective: To remove the dicyclohexylammonium (DCHA) salt and obtain the free acid of Boc-Lys(Boc)-OH, which is essential for the subsequent coupling reaction.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Ice-cold 10% aqueous citric acid or potassium bisulfate (KHSO₄) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound salt in a suitable organic solvent such as DCM or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate. This step protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.
-
Water Wash: Wash the organic layer with deionized water to remove any residual acid.
-
Brine Wash: Perform a final wash with brine to remove the bulk of the water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-Lys(Boc)-OH as a solid or oil.
-
Verification: Confirm the complete removal of DCHA by ensuring the product fully dissolves in the coupling reaction solvent.
Protocol 2: Coupling of Boc-Lys(Boc)-OH using HATU
Objective: To efficiently couple the sterically hindered Boc-Lys(Boc)-OH to the N-terminus of a growing peptide chain on a solid support using the high-efficiency coupling reagent HATU.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Lys(Boc)-OH (free acid form)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ninhydrin test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Ensure the N-terminal Boc protecting group has been removed and the resin has been neutralized.
-
Pre-activation: In a separate reaction vessel, dissolve Boc-Lys(Boc)-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the peptide-resin. Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete coupling. If the test is positive, consider extending the reaction time or performing a double coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any excess reagents and byproducts.
Mandatory Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
References
Technical Support Center: Boc Deprotection of Lysine
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc) protected lysine and other sensitive residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The primary cause is the generation of a reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the peptide, leading to undesired modifications.[2] The deprotection mechanism involves protonation of the Boc group, followed by the loss of the stable t-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[3][4]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. While the ε-amino group of lysine itself can be a target, other residues are often more susceptible. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylated Cys residues.[2][5]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[2]
Q3: What is trifluoroacetylation and why does it occur?
A3: Trifluoroacetylation is the unwanted acylation of a free amino group (such as the ε-amino group of lysine) by a trifluoroacetyl (TFAcyl) group, resulting in a mass increase of +96 Da. A novel mechanism for this side reaction, independent of the coupling step, has been identified. It can involve the presence of trifluoroacetoxymethyl groups on the resin support, which are generated during treatment with TFA.[6][7] These groups can then react with resin-bound amines during the subsequent neutralization step.[6]
Q4: Can other side reactions affect my peptide during the Boc deprotection step?
A4: Yes. While t-butylation is the most direct side reaction from the Boc group itself, the acidic conditions of the deprotection cocktail can promote other common side reactions in peptide synthesis, including:
-
Aspartimide Formation: This is prevalent in peptides containing Asp-Gly or Asp-Ser sequences and can occur under acidic conditions.[8]
-
Pyroglutamate Formation: An N-terminal glutamine (Gln) residue can cyclize to form pyroglutamic acid (pGlu).[8][9] This reaction can be catalyzed by heat or acidic conditions.[9][10]
-
Carbamylation: This occurs when the lysine amino group reacts with isocyanic acid, which can be formed from the decomposition of urea. While not common in standard cleavage cocktails, urea contamination can lead to this modification.[11][12]
-
Guanidinylation: This is the conversion of the lysine's primary amine to a guanidinium group, which can occur if guanidinylating reagents are present. It is more often a deliberate modification but can be an unexpected side reaction.[13][14]
Q5: What are scavengers and how do they prevent side reactions?
A5: Scavengers are nucleophilic reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, primarily the tert-butyl cation.[1][2] By reacting with the carbocation at a faster rate than the sensitive residues of the peptide, they prevent it from causing unwanted alkylation.[2] The choice of scavenger depends on the specific residues present in your peptide.[2]
Troubleshooting Guides
Issue 1: My LC-MS shows an unexpected peak with a mass increase of +56 Da.
-
Probable Cause: This mass addition corresponds to the addition of a tert-butyl group. One or more nucleophilic residues in your peptide (e.g., Trp, Met, Cys) have been alkylated by the t-butyl cation generated during Boc deprotection.[1]
-
Solution: Incorporate a scavenger or a cocktail of scavengers into your deprotection/cleavage reagent to trap the t-butyl cation.[1] Triisopropylsilane (TIS) is a highly effective and common carbocation scavenger.[1][15]
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5–5% (v/v) | Highly effective carbocation scavenger.[1] |
| Thioanisole | Met, Trp | 5% (v/v) | Effective in preventing S-alkylation of methionine and can help with Arg(Tos) deprotection.[1][16] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues.[1] |
| Water | General carbocations | 2.5–5% (v/v) | Often used in scavenger cocktails to hydrolyze intermediates.[1][5] |
| Anisole | General nucleophiles | ~5% (v/v) | A general scavenger for various nucleophilic residues.[1][5] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[1] |
Issue 2: My LC-MS shows a mass increase of +96 Da and the peptide is inactive.
-
Probable Cause: This mass addition corresponds to trifluoroacetylation of a primary amine (e.g., N-terminus or Lys side chain), which caps the amine and can render the peptide inactive.[6]
-
Solution:
-
Prevention: Use a resin support that is stable to TFA and less prone to forming reactive trifluoroacetoxymethyl sites, such as a phenylacetamidomethyl (PAM) resin.[6]
-
Removal: The trifluoroacetyl group can be cleaved from the peptide by treating it with a base like aqueous piperidine.
-
Issue 3: The Boc deprotection appears incomplete.
-
Probable Cause: The reaction time may be too short, the TFA concentration may be too low, or steric hindrance around the Boc-protected lysine is preventing full access of the acid.
-
Solution:
-
Extend Reaction Time: Increase the deprotection time and monitor the reaction by a suitable method (e.g., LC-MS) until the starting material is consumed.
-
Increase TFA Concentration: For difficult-to-remove Boc groups, a higher concentration of TFA (e.g., 50-95% in DCM) may be necessary.[4]
-
Repeat the Deprotection Step: After workup, re-subject the partially deprotected peptide to the deprotection conditions.
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection of Lysine-Containing Peptides on Resin (Cleavage)
This protocol is for the final cleavage of a peptide from the resin, which simultaneously deprotects the Boc group on lysine and other acid-labile side-chain protecting groups.
-
Preparation: Place the peptide-resin in a reaction vessel.
-
Scavenger Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common general-purpose cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) .[15] If your peptide contains Met or Cys, consider adding thioanisole or EDT (e.g., TFA/Thioanisole/Water/TIS, 90:5:2.5:2.5).
-
Deprotection/Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold, anhydrous diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the precipitate with cold diethyl ether to remove scavengers and residual acid.
-
Drying: Dry the product under vacuum. The peptide is typically obtained as a TFA salt.
Protocol 2: Post-Cleavage Removal of Trifluoroacetyl (TFAcyl) Groups
-
Dissolution: Dissolve the crude, TFAcyl-modified peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate).
-
Base Treatment: Add 10-20% aqueous piperidine to the solution.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the removal of the TFAcyl group (+96 Da) by LC-MS.
-
Purification: Once the reaction is complete, lyophilize the sample to remove the piperidine and buffer. The resulting peptide can then be purified by standard methods like RP-HPLC.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Competing pathways for the tert-butyl cation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical involvement of a carbamylated lysine in catalytic function of class D β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine carbamoylation during urea denaturation remodels the energy landscape of human transthyretin dissociation linked to unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
Improving the solubility of Boc-Lys(Boc)-OH.DCHA for reactions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges when using Boc-Lys(Boc)-OH.DCHA in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, or Nα,Nε-Di-tert-butoxycarbonyl-L-lysine dicyclohexylammonium salt, is a protected amino acid commonly used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The two tert-butoxycarbonyl (Boc) groups protect the alpha and epsilon amino groups of lysine, preventing unwanted side reactions during peptide chain elongation. The dicyclohexylammonium (DCHA) salt form generally improves the compound's stability and handling characteristics compared to the free acid.[1]
Q2: What are the general solubility characteristics of this compound?
Due to the two bulky and nonpolar Boc protecting groups, this compound is a hydrophobic molecule.[2] This dictates its solubility profile:
-
Good solubility in polar aprotic organic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).
-
Moderate to good solubility in chlorinated solvents like Dichloromethane (DCM).
-
Poor solubility in aqueous solutions and nonpolar organic solvents.
The DCHA salt form enhances its solubility in some organic solvents compared to the free acid.[1]
Q3: How should I store this compound?
For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry, well-ventilated place.[3] For optimal shelf life, storage in a freezer at or below -20°C is advised.[4] Avoid repeated freeze-thaw cycles of solutions.
Q4: Does the DCHA salt need to be removed before using the compound in a coupling reaction?
In most standard peptide coupling protocols (e.g., using carbodiimides like DCC or DIC, or uronium/aminium reagents like HBTU/HATU), the DCHA salt does not need to be removed. The acidic conditions generated during the pre-activation or coupling step are typically sufficient to protonate the carboxylate and dissociate the dicyclohexylammonium ion, allowing the reaction to proceed.
Troubleshooting Guides
Issue 1: The compound is difficult to dissolve in the reaction solvent.
-
Cause A: Incorrect solvent choice. The hydrophobicity of the molecule prevents it from readily dissolving in less polar or protic solvents.
-
Solution: Switch to a more powerful polar aprotic solvent. DMF and NMP are excellent first choices for dissolving protected amino acids.[5] For particularly stubborn solubility issues, DMSO can be used.
-
-
Cause B: Insufficient solvation time or energy. The compound may be slow to dissolve, especially if it is a fine powder that has agglomerated.
-
Solution 1: Gentle Warming. Warm the mixture gently (e.g., to 30-40°C) while stirring. This can significantly increase the rate of dissolution. Avoid excessive heat, which could potentially degrade the compound.
-
Solution 2: Sonication. Place the vial in a sonicator bath for short bursts (e.g., 1-2 minutes) to break up aggregates and enhance solvation.
-
Issue 2: The compound precipitates out of solution during the reaction.
-
Cause A: Change in solvent polarity. The addition of other, less polar reagents (e.g., activators dissolved in a different solvent) can lower the overall polarity of the reaction mixture, causing the product to crash out.
-
Solution: Use the same high-polarity solvent (e.g., DMF) for all components of the reaction mixture if possible.
-
-
Cause B: Reaction temperature is too low. Solubility is often temperature-dependent. If the reaction is cooled (e.g., in an ice bath for activation), the solubility limit may be exceeded.
-
Solution: Assess if the reaction can be performed at room temperature. If cooling is necessary, consider using a more potent solvent system from the outset.
-
-
Cause C: High concentration. The concentration of this compound may be too high for the chosen solvent.
-
Solution: Dilute the reaction mixture with additional solvent. If this is not feasible due to reaction kinetics, a stronger solvent or a co-solvent system may be required.
-
Issue 3: Incomplete or slow coupling reaction.
-
Cause: Poor solubility is limiting the availability of the reagent. Even if the compound appears dissolved, microscopic aggregates or poor solvation can reduce its effective concentration and reactivity.
-
Solution 1: Switch to a superior solvent system. A mixture of solvents can be more effective than a single solvent. Consider using a DMF/DMSO or DCM/DMF mixture. For extremely difficult cases, solvent systems containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have been shown to be very powerful for dissolving sparingly-soluble protected peptides.[6]
-
Solution 2: Increase reaction temperature. If compatible with the stability of other reagents, increasing the temperature can improve both solubility and reaction kinetics.
-
Solution 3: Use a different coupling reagent. Some coupling reagents and their byproducts are more soluble in certain solvents. Switching from a carbodiimide to a uronium salt like HBTU or HATU, which are typically used in DMF or NMP, might improve overall reaction homogeneity.
-
Data Presentation
Table 1: Qualitative and Estimated Quantitative Solubility of Di-Boc-Lysine Derivatives
Disclaimer: The following table provides estimated solubility values for di-Boc-lysine derivatives based on available data for closely related compounds like Boc-Lys(Boc)-OSu and general knowledge of protected amino acids. Actual solubility of this compound may vary. It is always recommended to perform a small-scale solubility test.
| Solvent | Abbreviation | Type | Qualitative Solubility | Estimated Solubility (at 25°C) | Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Excellent | > 50 mM (> 26 mg/mL) | A standard and highly effective solvent for peptide coupling reactions.[2] |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Excellent | > 50 mM (> 26 mg/mL) | Very strong solvent, can be difficult to remove during workup.[2] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Excellent | > 50 mM (> 26 mg/mL) | A common alternative to DMF, also highly effective.[5] |
| Dichloromethane | DCM | Chlorinated | Good | ~20-50 mM (~10-26 mg/mL) | Commonly used in Boc-SPPS, but may be less effective for highly aggregated sequences.[2][5] |
| Tetrahydrofuran | THF | Ether | Moderate | ~5-20 mM (~2.6-10 mg/mL) | Can be used, but generally less effective than DMF or NMP. |
| Acetonitrile | ACN | Nitrile | Limited | < 5 mM (< 2.6 mg/mL) | Not a primary choice for initial dissolution. |
| Water | H₂O | Aqueous | Poor / Insoluble | < 0.1 mM (< 0.05 mg/mL) | The hydrophobic Boc groups limit aqueous solubility.[2] |
| Methanol | MeOH | Polar Protic | Limited | < 5 mM (< 2.6 mg/mL) | Generally not recommended as the primary solvent. |
Experimental Protocols
Protocol 1: Standard Solubilization Procedure
-
Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Add the primary solvent of choice (e.g., DMF) in an amount to achieve the desired final concentration.
-
Stir the mixture at room temperature using a magnetic stir bar for 5-10 minutes.
-
If the solid is not fully dissolved, gently warm the vessel to 30-40°C and continue stirring.
-
Alternatively, or in addition, place the vessel in a sonicator bath for 2-3 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before proceeding with the addition of other reagents.
Protocol 2: Small-Scale Solvent Screening
-
Aliquot a small, pre-weighed amount of this compound (e.g., 5 mg) into several small vials.
-
To each vial, add a measured volume of a different test solvent (e.g., 100 µL of DMF, DCM, THF, etc.).
-
Vortex each vial for 30 seconds.
-
Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
If the compound did not dissolve, add another aliquot of solvent (e.g., another 100 µL) and repeat the process to estimate the approximate solubility.
-
Use the best-performing solvent for your larger-scale reaction.
Visualizations
Caption: A logical workflow for troubleshooting common solubility issues.
Caption: A guide for selecting the appropriate solvent based on reaction difficulty.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dipeptide formation with Boc-protected amino acids
Welcome to the technical support center for peptide synthesis using Boc-protected amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing dipeptide formation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is dipeptide formation in the context of Boc-SPPS, and why is it a problem?
A: Dipeptide formation is a common side reaction in solid-phase peptide synthesis (SPPS) where an incoming protected amino acid couples to another identical, free amino acid in the solution before coupling to the resin-bound peptide chain. This newly formed dipeptide then attaches to the N-terminus of the growing peptide.
This side reaction is problematic because it results in an insertion of an extra amino acid residue, leading to a sequence that is one residue longer than intended (n+1 impurity). This complicates purification and reduces the overall yield of the target peptide. The issue arises from the presence of unactivated, free amino acids that can act as nucleophiles.
Q2: How can I detect if dipeptide formation is occurring in my synthesis?
A: The primary method for detecting dipeptide formation is mass spectrometry (MS) of the crude peptide product after cleavage from the resin. You should look for a mass peak that corresponds to the desired peptide plus the mass of the amino acid that was being coupled when the side reaction occurred. For example, if you are coupling Boc-Val-OH (residue mass of 99.13 g/mol ) and suspect dipeptide formation, you would look for a peak at [M+H]+ of your target peptide + 99.13. High-performance liquid chromatography (HPLC) can also reveal the presence of this n+1 impurity, which will typically have a retention time close to that of the desired peptide.
Q3: What are the primary causes of dipeptide formation during a coupling step?
A: The main causes are related to the activation and coupling kinetics:
-
Slow Pre-activation: If the carboxylic acid of the Boc-amino acid is not activated quickly enough, a free, deprotected amine on another Boc-amino acid molecule in solution can attack it.
-
Excess Reagents: Using a large excess of the amino acid can increase its concentration, thereby increasing the probability of it acting as a nucleophile and attacking an activated amino acid.
-
Inefficient Coupling to Resin: If the coupling of the activated amino acid to the resin-bound peptide is slow due to steric hindrance or peptide aggregation, the activated intermediate has more time to react with other molecules in the solution.[1][2][3][4]
-
Choice of Coupling Reagent: Some coupling reagents are more prone to side reactions than others. Carbodiimides like DCC, when used without an additive like HOBt, can lead to various side products.[5]
Troubleshooting Guide: Preventing Dipeptide Formation
This guide provides specific solutions to minimize or eliminate dipeptide formation.
Issue 1: Mass spectrometry shows a significant peak corresponding to [M + coupled amino acid].
This indicates that dipeptide formation is a major side reaction. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing dipeptide formation.
Corrective Actions:
-
Optimize Coupling Reagent: If you are using a carbodiimide reagent like DCC or DIC, ensure you are also using an additive such as HOBt or Oxyma Pure to minimize side reactions.[5] For difficult couplings, switching to a more efficient phosphonium (PyBOP) or aminium/uronium (HBTU, HATU) salt is highly recommended.[5] These reagents promote faster activation, reducing the time available for side reactions.
-
Implement Pre-activation: Instead of adding all reagents to the vessel at once, pre-activate the Boc-amino acid. This involves dissolving the amino acid and the coupling reagent in a solvent like DMF for a short period (5-15 minutes) before adding the solution to the deprotected peptide-resin.[6] This ensures the majority of the amino acid is activated before it comes into contact with the resin-bound amine.
-
Adjust Stoichiometry: Reduce the excess of the Boc-amino acid used. While an excess is necessary to drive the reaction to completion, a very large excess (e.g., >5 equivalents) can increase the rate of dipeptide formation. Try reducing the excess to 2-3 equivalents and monitor the reaction completion.
Issue 2: Dipeptide formation is prevalent with sterically hindered amino acids (e.g., Val, Ile).
Sterically hindered amino acids couple more slowly, increasing the window for side reactions.
Corrective Actions:
-
Use a High-Efficiency Coupling Reagent: For bulky residues, HATU is considered one of the most effective coupling reagents due to its high reactivity and ability to suppress racemization.[4] HCTU is another strong alternative.[4]
-
Extend Coupling Time: Allow for longer reaction times (2-4 hours or even overnight) to ensure the sterically hindered coupling goes to completion.[1] Double coupling (repeating the coupling step with fresh reagents) may also be necessary.[1]
Quantitative Data on Coupling Reagents
The choice of coupling reagent significantly impacts both the efficiency of the primary reaction and the prevalence of side reactions. The relative reactivity is often linked to the leaving group generated.
| Coupling Reagent | Leaving Group Additive | Relative Reactivity | Key Characteristics & Recommendations |
| DIC/DCC | None | Low-Medium | Prone to side reactions without additives. DIC is preferred for SPPS as its urea byproduct is soluble.[5] |
| DIC/DCC + HOBt | HOBt | Medium | Standard, cost-effective method. Minimizes racemization and some side reactions.[5] |
| HBTU / TBTU | HOBt | Medium-High | Widely used standard reagents. Efficient, but excess reagent can cause N-terminal capping.[4][5] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU due to the electron-withdrawing chloro- group. Effective for difficult sequences.[4] |
| PyBOP | HOBt | Medium-High | Phosphonium salt, less hazardous byproducts than original BOP reagent. Good for routine synthesis.[5] |
| HATU / PyAOP | HOAt | Very High | Among the most efficient reagents, especially for hindered couplings and suppressing racemization.[4] |
| COMU | Oxyma Pure | High | A safer and highly efficient alternative to benzotriazole-based reagents.[5] |
Experimental Protocols
Protocol 1: Standard Boc-Amino Acid Coupling with HBTU Pre-activation
This protocol is designed to minimize dipeptide formation by ensuring the amino acid is activated before it is introduced to the peptide-resin.
Caption: Optimized workflow for Boc-amino acid coupling using HBTU.
Methodology:
-
Resin Preparation: Following Boc deprotection (e.g., with 50% TFA in DCM) and neutralization (e.g., with 5% DIPEA in DMF), wash the peptide-resin thoroughly with DMF (3x) and drain.[7][8]
-
Pre-activation:
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Gently agitate the mixture at room temperature for 5-10 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
-
Washing and Monitoring:
-
Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Perform a qualitative test (e.g., Ninhydrin or Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.[6] If the test is positive, a second coupling may be required.
-
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biomatik.com [biomatik.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
Technical Support Center: Purification of Peptides Containing Boc-Lys(Boc) Residues by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing Boc-Lys(Boc) residues.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides with Boc-protected lysine residues.
| Issue | Potential Cause | Recommended Solution |
| Poor Peptide Solubility | The Boc-Lys(Boc) residue, along with other hydrophobic protecting groups, can significantly increase the peptide's hydrophobicity, leading to aggregation and difficulty dissolving in aqueous solutions.[1] | - Solvent Optimization: Initially, attempt to dissolve the crude peptide in the HPLC mobile phase's weak solvent (Buffer A, e.g., 0.1% TFA in water). If solubility is an issue, a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile (Buffer B) can be added dropwise until the peptide dissolves.[1][2] For very hydrophobic peptides, pre-dissolving in a small amount of a strong organic solvent and then slowly adding it to the aqueous buffer can be effective.[1] |
| Multiple Peaks in Chromatogram | The presence of multiple peaks can indicate a variety of issues. | - Mass Spectrometry Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to identify the molecular weight of each peak. This will help determine if the peaks correspond to the target peptide, truncated or deletion sequences, or peptides with incomplete deprotection.[2] - Incomplete Boc Deprotection: A peak with a mass of +100 Da or +56 Da relative to the expected product may indicate a remaining Boc group or t-butyl group, respectively.[2] This necessitates optimization of the deprotection step. - Scavenger Byproducts: Some byproducts from the cleavage cocktail can be UV active. Injecting a blank of the cleavage cocktail can help identify these peaks.[2] |
| Peak Tailing or Broadening | This is often caused by secondary interactions between the peptide and the stationary phase or poor solubility at the point of injection. | - Optimize TFA Concentration: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, which can improve peak shape.[] A concentration of 0.1% is standard. If peak shape is poor, a slightly higher concentration may be tried, but it's important to flush the column thoroughly after use.[] - Column Choice: Ensure a high-purity silica column is being used. Metal impurities in the silica can cause peak tailing.[4] - Shallow Gradient: A shallower gradient (e.g., 0.5-1% Buffer B per minute) can improve resolution and peak shape.[2] |
| Premature Boc Group Removal | The Boc group is acid-labile and can be partially or fully removed by the acidic mobile phase (TFA).[5] | - Minimize Time in Acid: Avoid letting collected fractions sit at room temperature for extended periods. It has been noted that approximately 10% cleavage can occur after 4 hours in a 0.1% TFA solution.[5] - Immediate Lyophilization: Freeze the collected fractions immediately after purification and lyophilize them to remove the acidic mobile phase and water.[5][6] - Lower TFA Concentration: While 0.1% TFA is standard, for particularly sensitive peptides, a lower concentration might be considered, though this could compromise peak shape.[][5] Alternatively, formic acid can be used as a less acidic modifier, but it may result in poorer resolution.[5][7] |
| Peptide Elutes in the Void Volume | This indicates that the peptide is not being retained by the column. | - Incorrect Solvent Composition: If the sample is dissolved in a solvent with a higher organic content than the initial mobile phase, it will not bind to the column and will elute immediately.[8] Ensure the sample solvent is as weak as possible. - Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before injection.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the standard mobile phase for purifying Boc-Lys(Boc) containing peptides by RP-HPLC?
A1: The most common mobile phase for reversed-phase HPLC of peptides is a gradient of acetonitrile in water, with trifluoroacetic acid (TFA) as an ion-pairing reagent.[] A typical setup involves:
Q2: How can I remove unreacted Boc-Lys(Boc)-OSu from my crude peptide?
A2: Unreacted starting materials like Boc-Lys(Boc)-OSu are typically small molecules that can be removed through two primary methods. The initial precipitation of the peptide in cold diethyl ether after cleavage is often effective, as small organic molecules remain soluble in the ether while the larger peptide precipitates.[2] Additionally, during RP-HPLC purification, these small molecules will usually elute very early in the gradient, well-separated from the desired peptide product.[2]
Q3: What type of HPLC column is best suited for purifying peptides with Boc-Lys(Boc)?
A3: C18 columns are the gold standard for reversed-phase HPLC purification of peptides, offering high purity (>95-99%).[2][4] The choice between analytical, semi-preparative, and preparative columns depends on the amount of peptide being purified.[2]
| Column Type | Typical Inner Diameter | Typical Flow Rate | Typical Loading Capacity | Primary Use |
| Analytical | 4.6 mm | 1.0 mL/min | < 1 mg | Purity analysis, fraction screening |
| Semi-preparative | 10 mm | 4-5 mL/min | 5 - 50 mg | Small-scale purification |
| Preparative | 20-50 mm | 15-100 mL/min | 100 mg - grams | Large-scale purification |
Q4: My peptide is still not soluble even with the addition of some organic solvent. What else can I try?
A4: For extremely insoluble peptides, especially those with multiple hydrophobic protecting groups, you can try dissolving them in a small amount of a stronger, polar organic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) before dilution with the initial HPLC mobile phase.[] However, be mindful of the solvent's viscosity and its potential to interfere with the chromatography.
Q5: How does the Boc group affect the retention time of the peptide in RP-HPLC?
A5: The tert-butyloxycarbonyl (Boc) group is hydrophobic. Therefore, a peptide containing one or more Boc groups will be more hydrophobic and will have a longer retention time on a reversed-phase column compared to its deprotected counterpart. The presence of two Boc groups on the Boc-Lys(Boc) residue significantly increases this effect.
Experimental Protocols
Standard RP-HPLC Purification Protocol for a Peptide Containing Boc-Lys(Boc)
-
Buffer Preparation:
-
Buffer A: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water.
-
Buffer B: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2]
-
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal volume of Buffer A.
-
If the peptide does not fully dissolve, add small increments of Buffer B or DMSO until a clear solution is obtained.[2]
-
Filter the dissolved sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
-
-
Chromatography:
-
Equilibrate a C18 column with the starting mobile phase composition (e.g., 95% Buffer A, 5% Buffer B).
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient. A typical scouting gradient is 5% to 95% Buffer B over 40 minutes. For better separation of closely eluting impurities, a shallower gradient (e.g., 0.5-1% Buffer B per minute) is recommended.[2][4]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.[2]
-
-
Analysis and Post-Purification Processing:
Visualizations
Caption: Workflow for the synthesis and purification of peptides containing Boc-Lys(Boc).
Caption: Decision tree for troubleshooting multiple peaks in an HPLC chromatogram.
References
Troubleshooting incomplete Boc removal from lysine side chain
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from lysine side chains.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Boc removal from a lysine side chain?
A1: Incomplete deprotection is primarily identified through analytical techniques such as HPLC and LC-MS. You may observe a lower yield of the desired product than expected.[1] LC-MS analysis will show a persistent peak corresponding to the mass of the Boc-protected peptide (+100.12 Da) and potentially a mixture of fully deprotected and partially protected species.
Q2: My reaction seems to be incomplete. What are the most common causes?
A2: Several factors can lead to incomplete Boc removal. These include:
-
Insufficient Acid Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. A slight decrease in the strength of the acid, such as trifluoroacetic acid (TFA), can significantly slow down the reaction.[1][2]
-
Inadequate Reaction Time: Standard deprotection times may not be sufficient, especially for sterically hindered lysine residues within a larger peptide.[1][2]
-
Steric Hindrance: The local chemical environment around the lysine side chain can impede the access of the acid, slowing the deprotection rate.[1][2]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently reach all the peptide chains, leading to incomplete deprotection.[1]
Q3: I'm observing unexpected side products in my analysis. What could be causing this?
A3: The generation of a reactive tert-butyl cation during Boc cleavage is the primary cause of side product formation.[2] This electrophile can alkylate nucleophilic residues in your peptide, with Tryptophan (Trp) and Methionine (Met) being particularly susceptible.[2]
Q4: How can I prevent the formation of these side products?
A4: The addition of "scavengers" to the deprotection cocktail is crucial for preventing side reactions. Scavengers are nucleophilic compounds that trap the tert-butyl cation at a faster rate than the sensitive amino acid residues.[2] The choice of scavenger depends on the amino acids present in your peptide.[2]
Troubleshooting Guide
Issue: Incomplete Deprotection
If you have confirmed incomplete Boc removal through analytical methods, consider the following troubleshooting steps:
-
Increase Acid Concentration: If using a lower concentration of TFA (e.g., 20-50% in DCM), consider increasing it to 95%.[1][2] For particularly difficult cases, 4M HCl in dioxane can be a more potent alternative.[2]
-
Extend Reaction Time: Monitor the reaction progress at regular intervals (e.g., 30 min, 1 hr, 2 hr) using TLC or LC-MS to determine the optimal time for complete removal.[1]
-
Optimize Temperature: While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that higher temperatures can also increase the rate of side product formation, making the use of scavengers even more critical.[2]
-
Improve Resin Swelling (SPPS): Ensure the resin is adequately swollen before and during the deprotection step. Using a solvent system known to promote good swelling, such as a 55% TFA solution in dichloromethane (DCM), can be more effective than 100% TFA in some cases.[1]
Issue: Side Product Formation
If you observe masses corresponding to alkylated side products (e.g., +56 Da for tert-butylation), optimize your scavenger cocktail.[1]
Data Summary
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of sensitive amino acid residues.
| Scavenger Cocktail (v/v/v) | Target Residues | Key Advantages |
| 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | General Purpose, Trp | TIS is a very effective carbocation scavenger.[3] |
| 95% TFA / 5% Thioanisole | Trp, Met | Protects sulfur-containing and indole side chains.[3] |
| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) ("Reagent K") | Peptides with multiple sensitive residues | A robust and broadly applicable scavenger mixture.[2] |
| 95% TFA / 2.5% 1,2-Ethanedithiol (EDT) / 2.5% Water | Cys | EDT is particularly effective for protecting cysteine residues.[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
This protocol provides a general starting point for Boc deprotection of a lysine-containing compound in solution.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired scavenger (e.g., 2.5-5% v/v TIS).[3]
-
Slowly add TFA to the desired concentration (e.g., 20-50% v/v).[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[3]
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the deprotected product.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is for the removal of a Boc group from a lysine residue on a peptide synthesized on a solid support.
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution (e.g., 50% TFA in DCM)[4]
-
Scavenger (if necessary, depending on the sequence)
-
Dichloromethane (DCM) for washing
-
Isopropyl alcohol (IPA) for washing
-
Neutralization solution (e.g., 10% triethylamine (TEA) in DCM)[4]
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (e.g., 50% TFA in DCM) for 5 minutes.[4]
-
Agitate the mixture for an additional 20-30 minutes.[4]
-
Filter the resin and wash thoroughly with DCM and then IPA.[4]
-
Neutralize the resin by washing with a 10% TEA in DCM solution.[4]
-
Wash the resin again with DCM to remove excess base before proceeding to the next coupling step.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc removal.
Caption: Mechanism of Boc deprotection and scavenger action.
References
Technical Support Center: Monitoring the Coupling of Boc-Lys(Boc)-OH DCHA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the coupling of Nα,Nε-di-Boc-L-lysine dicyclohexylammonium salt (Boc-Lys(Boc)-OH·DCHA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this critical step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is monitoring the coupling of Boc-Lys(Boc)-OH·DCHA important?
A1: Monitoring the coupling reaction is crucial to ensure the complete incorporation of the lysine residue into the growing peptide chain. Incomplete coupling leads to the formation of deletion sequences, where the intended amino acid is missing, which can be difficult to separate from the target peptide. Given the steric bulk of the two Boc protecting groups, the coupling of Boc-Lys(Boc)-OH can be slower or less efficient than for other amino acids, making monitoring essential.
Q2: What is the first critical step before using Boc-Lys(Boc)-OH·DCHA in a coupling reaction?
A2: Boc-Lys(Boc)-OH·DCHA is a salt and must be converted to the free acid, Boc-Lys(Boc)-OH, before it can be activated and used in peptide coupling. The dicyclohexylamine (DCHA) must be removed as it would interfere with the coupling reagents.
Q3: What are the most common methods for monitoring the coupling of Boc-Lys(Boc)-OH on a solid support?
A3: The most common method for monitoring coupling efficiency in solid-phase peptide synthesis (SPPS) is the qualitative Kaiser test (ninhydrin test).[1][2] This test detects the presence of free primary amines on the resin. A negative result (yellow/colorless beads) indicates a complete coupling reaction, while a positive result (blue/purple beads) signifies that unreacted amino groups are still present.[2]
Q4: Can I use HPLC or TLC to monitor the coupling reaction?
A4: While the Kaiser test is ideal for real-time monitoring on solid support, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for monitoring solution-phase couplings or for analyzing the final product after cleavage from the resin. For TLC, you would monitor the disappearance of the starting amino acid. For HPLC, you can quantify the remaining starting material and the formation of the product.
Q5: What are the primary challenges when coupling Boc-Lys(Boc)-OH?
A5: The main challenge is steric hindrance from the two bulky tert-butyloxycarbonyl (Boc) protecting groups. This can slow down the reaction rate and lead to incomplete coupling. Other potential issues include poor solubility of the protected amino acid and premature removal of the Boc groups under certain conditions.
Troubleshooting Guide
Encountering issues with the coupling of Boc-Lys(Boc)-OH? This guide will help you diagnose and resolve common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete Coupling: Steric hindrance from the Boc groups may be slowing the reaction. Inefficient activation of the amino acid. | - Recouple: Perform a second coupling step using fresh reagents. - Extend Reaction Time: Increase the coupling time (e.g., from 1-2 hours to 4 hours or longer). - Change Coupling Reagents: Use a more powerful coupling reagent like HATU or HBTU. - Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents. |
| Ambiguous Kaiser Test Result (Slightly Blue) | Low Level of Unreacted Amines: The reaction is nearly complete but some free amines remain. | - Recouple or Cap: Perform a second coupling. Alternatively, "cap" the unreacted amines by acetylating them with acetic anhydride to prevent the formation of deletion sequences. |
| Low Yield of Final Peptide | Incomplete DCHA Salt Conversion: Residual DCHA salt is inhibiting the coupling reaction. Hydrolysis of Activated Amino Acid: Presence of water in the reaction. Peptide Aggregation: The growing peptide chain is forming secondary structures, hindering access to the N-terminal amine. | - Ensure the complete conversion of the DCHA salt to the free acid before use. - Use anhydrous solvents and reagents. - Consider using a different solvent system or adding chaotropic salts to disrupt aggregation. |
| Difficulty Dissolving Boc-Lys(Boc)-OH | Inappropriate Solvent: The free acid may have limited solubility in some solvents. | - Boc-Lys(Boc)-OH is generally soluble in DMF and DMSO. Ensure you are using a suitable solvent for the coupling reaction. |
Experimental Protocols
Protocol 1: Conversion of Boc-Lys(Boc)-OH·DCHA to Free Acid
This step is mandatory before the amino acid can be used in a coupling reaction.
-
Dissolution: Dissolve the Boc-Lys(Boc)-OH·DCHA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This protonates the dicyclohexylamine, making it water-soluble and removing it from the organic phase.
-
Water Wash: Wash the organic layer with water to remove any residual acid.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free acid of Boc-Lys(Boc)-OH as a solid or oil.
Protocol 2: Qualitative Kaiser Test for Monitoring SPPS
This test is performed on a small sample of the peptide-resin to check for the presence of free primary amines.
Reagents:
-
Solution A: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Sample Collection: Remove a small sample of the peptide-resin (approx. 10-15 beads) from the reaction vessel.
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions to the test tube.
-
Heating: Heat the test tube at 100-120°C for 5 minutes.[1][3]
-
Observation: Remove the test tube and observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue solution and beads | Positive Result: Incomplete coupling. Free primary amines are present. | Repeat the coupling step. |
| Yellow or colorless solution and beads | Negative Result: Complete coupling. No free primary amines are present. | Proceed to the next deprotection step. |
| Slightly blue solution with colorless beads | Incomplete Coupling: A small amount of unreacted primary amines remains. | Extend the coupling reaction time or perform a second coupling. |
Protocol 3: HPLC Analysis of a Test Cleavage
To quantitatively assess the efficiency of the coupling, a small amount of resin can be cleaved and the resulting peptide analyzed by HPLC.
Sample Preparation:
-
Take a small, known amount of dried resin post-coupling.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile with 0.1% TFA).
HPLC Conditions:
The following are general starting conditions and may require optimization.
| Parameter | Condition 1 (C18 Column) | Condition 2 (Phenyl-Hexyl Column) |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)[4] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile[4] |
| Gradient | Linear gradient (e.g., 5-95% B over 20 minutes) | Linear gradient (e.g., 30-90% B over 15 minutes)[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[4] |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm and 280 nm |
Expected Results:
-
A successful coupling will show a major peak corresponding to the desired peptide.
-
Incomplete coupling will result in a peak corresponding to the deletion sequence, which will have a different retention time (typically eluting earlier).
Visual Guides
References
Technical Support Center: Optimizing Boc-Lys(Boc)-OH.DCHA Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction times for Boc-Lys(Boc)-OH.DCHA coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, focusing on resolving slow or incomplete reactions.
| Issue | Potential Cause | Recommended Solution |
| Slow or Stalled Reaction | Incomplete removal of the dicyclohexylammonium (DCHA) salt. The presence of the DCHA salt can interfere with the coupling reaction. | Before coupling, ensure the complete conversion of the DCHA salt to the free acid. This is typically achieved by an acidic wash. A common procedure involves dissolving the DCHA salt in an organic solvent like ethyl acetate and washing it with a cold, aqueous solution of 10% citric acid or potassium bisulfate. The organic layer should then be washed with water and brine, dried, and the solvent evaporated. |
| Inefficient coupling reagent. The choice of coupling reagent significantly impacts the reaction rate, especially with sterically hindered amino acids like Boc-Lys(Boc)-OH. | For faster reaction times, consider using more potent coupling reagents. Uronium/phosphonium salt-based reagents like HATU or HBTU are generally more efficient than carbodiimides such as EDC or DIC, especially for challenging couplings.[1] | |
| Suboptimal reaction temperature. Most coupling reactions are performed at room temperature, but this may not be optimal for sterically hindered amino acids. | While starting at room temperature is standard, a moderate increase in temperature (e.g., to 35-50°C) can sometimes enhance the coupling efficiency of difficult amino acids. However, this should be balanced against the potential for increased side reactions like racemization. | |
| Poor solubility of reactants. Inadequate dissolution of the amino acid or coupling reagents can lead to a heterogeneous reaction mixture and slower reaction rates. | Ensure all reactants are fully dissolved in a suitable solvent before initiating the coupling. DMF and DMSO are excellent solvents for dissolving Boc-Lys(Boc)-OH.[2] In some cases, a co-solvent like DCM may be used. | |
| Low Coupling Yield | Steric hindrance. The two bulky Boc protecting groups on the lysine derivative can physically obstruct the approach of the activated carboxyl group to the amine. | In addition to using a more powerful coupling reagent, increasing the equivalents of the amino acid and coupling reagents (e.g., from 1.5 to 2.0 equivalents or higher) can help drive the reaction to completion. Extending the reaction time is also a viable strategy. |
| Side reactions. Undesirable side reactions, such as the formation of N-acylurea with carbodiimide reagents, can consume the activated amino acid and reduce the yield. | The addition of additives like HOBt or NHS when using carbodiimide reagents can suppress side reactions by forming more stable active esters.[1] | |
| Inconsistent Reaction Times | Variable quality of reagents or solvents. The purity of the Boc-Lys(Boc)-OH, coupling reagents, and the dryness of the solvent can all affect reaction kinetics. | Use high-purity reagents and anhydrous solvents. Ensure proper storage of reagents to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: How can I quickly check if the DCHA salt has been successfully removed?
A1: Thin-layer chromatography (TLC) is a common method. The DCHA salt will have a different Rf value than the free acid. Additionally, the free acid of Boc-Lys(Boc)-OH should be fully soluble in the coupling reaction solvent (e.g., DMF), whereas the DCHA salt may not be.
Q2: What is the fastest coupling reagent for Boc-Lys(Boc)-OH?
A2: Generally, uronium/aminium salt-based reagents like HATU are considered more reactive and provide faster coupling times than HBTU, which in turn is typically faster than carbodiimide-based reagents like EDC/NHS.[1]
Q3: Can I use microwave irradiation to speed up the coupling reaction?
A3: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly reduce reaction times for amino acid incorporation, including sterically hindered residues.
Q4: What is the recommended solvent for Boc-Lys(Boc)-OH coupling?
A4: N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis and is an excellent choice for dissolving Boc-Lys(Boc)-OH and the coupling reagents.[2] Dichloromethane (DCM) or a mixture of DMF/DCM can also be used.[1]
Q5: How long should I expect the coupling reaction to take?
A5: Reaction times can vary significantly depending on the chosen coupling reagent and other conditions. With highly efficient reagents like HATU, coupling can be complete in as little as 10-60 minutes.[1] With EDC/NHS, the reaction may require 1-4 hours.[1] It is always recommended to monitor the reaction progress using a method like the ninhydrin test in SPPS.
Data Presentation
The following table summarizes typical reaction times for the coupling of Boc-Lys(Boc)-OH with various common coupling reagents. Please note that these are approximate times and can be influenced by factors such as the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent/Method | Typical Reaction Time | Notes |
| HATU/DIPEA | 10 - 60 minutes[1] | Highly efficient, recommended for difficult couplings. |
| HBTU/DIPEA | 10 - 60 minutes[1] | A reliable and efficient choice for most couplings. |
| EDC/NHS | 1 - 4 hours[1] | A cost-effective option, though generally slower. |
| Boc-Lys(Boc)-OSu | 2 - 4 hours[1] | A pre-activated ester, offering a clean reaction with a reduced risk of side reactions associated with in-situ activation. |
Experimental Protocols
Protocol 1: Conversion of this compound to Free Acid
-
Dissolution: Dissolve the this compound salt in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate. This step protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.
-
Water Wash: Wash the organic layer with water to remove any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to remove the majority of the water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-Lys(Boc)-OH as a solid or oil.
Protocol 2: Coupling of Boc-Lys(Boc)-OH using HATU (for SPPS)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF). Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation and Coupling: In a separate vessel, dissolve the Boc-Lys(Boc)-OH (free acid, 2.0 equivalents), HATU (2.0 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (4.0 equivalents). Pre-activate for 1-2 minutes. Add this solution to the deprotected resin.[1]
-
Reaction: Agitate the mixture at room temperature for 10-60 minutes.[1]
-
Monitoring: Monitor the reaction for completion using a qualitative ninhydrin test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.
Visualizations
References
Removing unreacted Boc-Lys(Boc)-OH from crude peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Boc-Lys(Boc)-OH from crude peptide mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude peptides to remove unreacted Boc-Lys(Boc)-OH.
Issue 1: Unreacted Boc-Lys(Boc)-OH is still present in the peptide after ether precipitation.
-
Possible Cause 1: Incomplete Precipitation of the Peptide.
-
Solution: Ensure a sufficient volume of cold diethyl ether is used, typically 10-20 times the volume of the concentrated cleavage solution. The precipitation should be carried out at a low temperature (0°C to -20°C) and allowed to proceed for an adequate amount of time (e.g., 30 minutes to overnight) to maximize peptide precipitation while keeping the smaller, more soluble Boc-Lys(Boc)-OH in the ether phase.
-
-
Possible Cause 2: Insufficient Washing of the Peptide Pellet.
-
Solution: After the initial precipitation and centrifugation, the peptide pellet should be washed multiple times (2-3 times) with fresh, cold diethyl ether. Each wash should involve thoroughly breaking up the pellet to ensure that any trapped Boc-Lys(Boc)-OH is dissolved in the ether.
-
-
Possible Cause 3: High Solubility of a Short or Hydrophobic Peptide in Ether.
-
Solution: For very short or hydrophobic peptides that may have some solubility in diethyl ether, consider using a different anti-solvent for precipitation, such as methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and hexane. Alternatively, proceed directly to RP-HPLC purification, as the small Boc-Lys(Boc)-OH molecule will be well-separated during chromatography.
-
Issue 2: The peptide precipitate is sticky, oily, or difficult to handle.
-
Possible Cause 1: Presence of Scavenger Byproducts.
-
Solution: The cleavage cocktail used to remove the peptide from the solid support often contains scavengers (e.g., triisopropylsilane, water, dithiothreitol) which can result in byproducts that are soluble in the cleavage solution. Thorough washing of the precipitated peptide with cold diethyl ether is crucial to remove these impurities. If the precipitate remains oily, additional washes may be necessary.
-
-
Possible Cause 2: Residual Trifluoroacetic Acid (TFA).
-
Solution: Residual TFA from the cleavage cocktail can make the peptide precipitate sticky. Ensure that the volume of the TFA filtrate is reduced by approximately 50-70% under a gentle stream of nitrogen before precipitation. After precipitation and washing, drying the peptide pellet under vacuum will help to remove any remaining traces of ether and residual TFA.
-
Issue 3: Poor separation of the peptide and Boc-Lys(Boc)-OH during RP-HPLC.
-
Possible Cause 1: Inappropriate HPLC Gradient.
-
Solution: Boc-Lys(Boc)-OH is a small, relatively hydrophobic molecule due to the two Boc groups and is expected to elute early in a typical reversed-phase gradient. If co-elution is observed, a shallower gradient should be employed to increase the resolution between the peptide and the impurity. For example, decreasing the rate of increase of the organic solvent (e.g., acetonitrile) per minute can improve separation.
-
-
Possible Cause 2: Column Overloading.
-
Solution: Injecting too much crude peptide onto the HPLC column can lead to broad peaks and poor resolution. Reduce the amount of sample injected onto the column. It may be necessary to perform multiple purification runs with smaller injection volumes.
-
-
Possible Cause 3: Incorrect Column Chemistry.
-
Solution: While a C18 column is the standard choice for peptide purification, for very similar hydrophobicities between the peptide and Boc-Lys(Boc)-OH (which is unlikely), a different stationary phase might provide better selectivity. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic-containing compounds.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted Boc-Lys(Boc)-OH from my crude peptide?
A1: The most common and effective strategy is a two-step process:
-
Ether Precipitation: After cleavage of the peptide from the solid support, the crude peptide is precipitated using cold diethyl ether. The desired peptide, being a larger molecule, will precipitate out of the solution, while the smaller, more organic-soluble Boc-Lys(Boc)-OH will remain in the ether supernatant.[2][3][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification.[5][6] Any remaining Boc-Lys(Boc)-OH will typically elute very early in the gradient, well-separated from the much larger peptide product.
Q2: What is the solubility of Boc-Lys(Boc)-OH in common solvents?
A2: Boc-Lys(Boc)-OH is soluble in a range of organic solvents including chloroform, ether, ethyl acetate, and methanol.[7][8] Its solubility in ether is a key property that allows for its separation from the peptide during the precipitation step.
Q3: What is a typical purity level I can expect for my crude peptide after synthesis and after purification?
A3: The purity of crude peptides after synthesis is highly dependent on the sequence and the success of each coupling and deprotection step, but typically ranges from 50-80%. After a single ether precipitation and wash step, a modest increase in purity can be expected. Following RP-HPLC purification, a final purity of >95% to >99% is achievable, depending on the desired application.[6][9]
| Purification Stage | Typical Purity Range | Notes |
| Crude Peptide (Post-Cleavage) | 50-80% | Highly dependent on peptide sequence and synthesis efficiency.[9] |
| After Ether Precipitation & Washing | Slight to moderate improvement | Primarily removes small, organic-soluble impurities. |
| Final Product (After RP-HPLC) | >95% to >99% | Dependent on the optimization of the HPLC method.[9] |
Q4: Can I remove unreacted Boc-Lys(Boc)-OH by just washing the solid-phase resin more thoroughly before cleavage?
A4: While thorough washing of the resin after the final coupling step is good practice to remove any excess reagents, it will not remove unreacted Boc-Lys(Boc)-OH that has been activated and is present in the reaction vessel. The primary removal of this impurity occurs during the post-cleavage workup.
Q5: Will the Boc groups on the lysine in my peptide sequence be removed during the process of removing unreacted Boc-Lys(Boc)-OH?
A5: The Boc protecting groups on the lysine residues within your peptide sequence are stable to the conditions of ether precipitation. These side-chain protecting groups are designed to be removed during the final cleavage from the resin, typically with a strong acid like trifluoroacetic acid (TFA). The process of removing unreacted Boc-Lys(Boc)-OH occurs after this cleavage step.
Experimental Protocols
Protocol 1: Ether Precipitation of Crude Peptide
This protocol describes the initial purification step to remove small, organic-soluble impurities, including unreacted Boc-Lys(Boc)-OH.
Materials:
-
Crude peptide solution in TFA (post-cleavage)
-
Diethyl ether, pre-chilled to 0°C
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen gas line (optional)
-
Vacuum desiccator or lyophilizer
Procedure:
-
Following the cleavage of the peptide from the solid-phase resin, collect the TFA filtrate containing the crude peptide.
-
(Optional) Reduce the volume of the TFA filtrate by approximately 50-70% under a gentle stream of nitrogen gas. This step helps to concentrate the peptide and can improve precipitation efficiency.
-
In a fume hood, add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10-20 times the volume of the peptide solution) while vortexing or stirring.
-
A white precipitate of the crude peptide should form.
-
Place the centrifuge tube at 0°C to -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether supernatant, which contains the dissolved Boc-Lys(Boc)-OH and other small molecule impurities.
-
Wash the peptide pellet by adding a fresh portion of cold diethyl ether, vortexing to break up the pellet, and centrifuging again. Repeat this wash step 2-3 times.[2]
-
After the final wash and decantation, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all residual ether. The peptide is now ready for further purification by RP-HPLC.
Protocol 2: RP-HPLC Purification of Crude Peptide
This protocol provides a general guideline for the purification of a crude peptide to remove any remaining unreacted Boc-Lys(Boc)-OH and other synthesis-related impurities.
Materials and Equipment:
-
Reversed-Phase HPLC system with a UV detector
-
C18 HPLC column (preparative or semi-preparative)
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude peptide from Protocol 1
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve the dried crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of Solvent B can be added. Filter the sample through a 0.22 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Injection: Inject the prepared peptide sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B. A starting point for a gradient to separate a peptide from the smaller Boc-Lys(Boc)-OH could be:
-
0-5 min: 5% B (isocratic, allows for the elution of very polar impurities and Boc-Lys(Boc)-OH)
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
Note: This gradient should be optimized for each specific peptide.
-
-
Fraction Collection: Monitor the elution profile at 214 nm or 220 nm and collect fractions corresponding to the peaks. The peak for Boc-Lys(Boc)-OH is expected to elute very early in the gradient.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy white powder.
Visualizations
Caption: Troubleshooting workflow for removing unreacted Boc-Lys(Boc)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. teachline.ls.huji.ac.il [teachline.ls.huji.ac.il]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. upf.edu [upf.edu]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Boc-Lys(Boc)-OH.DCHA and Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of the appropriate protected amino acid is a critical decision that profoundly influences the efficiency, purity, and overall success of Solid-Phase Peptide Synthesis (SPPS). The two most established strategies in SPPS are based on the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino group. This guide provides an objective comparison of Boc-Lys(Boc)-OH.DCHA and Fmoc-Lys(Boc)-OH, two commonly used lysine derivatives, supported by illustrative experimental data and detailed protocols.
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonality, which is determined by the chemical nature of the protecting groups and the conditions required for their removal.[1] The Boc group is acid-labile and is typically removed with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine.[2] This core difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage of the peptide from the resin support.[1]
Orthogonal Protection Strategies in SPPS
The choice between Boc and Fmoc strategies for incorporating lysine dictates the selection of protecting groups for other amino acids in the peptide sequence. The goal is to have an orthogonal system where the α-amino protecting group can be removed without affecting the side-chain protecting groups until the final cleavage step.
Figure 1. Orthogonal protection and deprotection schemes in Boc and Fmoc SPPS.
Performance Comparison: Boc vs. Fmoc Strategy
While both methodologies can yield high-quality peptides, their performance can differ based on the specific peptide sequence, length, and complexity. The Fmoc strategy is now the most widely used method in modern peptide synthesis, particularly in automated synthesizers, due to its milder deprotection conditions and broader compatibility with sensitive functionalities.[1] However, the Boc strategy remains a valuable tool, especially for the synthesis of long and difficult sequences prone to aggregation.[1] The repeated acidic treatments in the Boc workflow can help to disrupt secondary structures that may impede coupling efficiency.[1]
To provide a quantitative perspective, the synthesis of a model pentapeptide, H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂, was considered using both strategies. The results, summarized in the table below, highlight the general trends observed in peptide chemistry.
| Performance Metric | Boc Strategy (Boc-D-Tyr(Me)-OH) | Fmoc Strategy (Fmoc-D-Tyr(OMe)-OH) | Rationale |
| Crude Peptide Yield | ~65% | ~80% | Milder reaction conditions in the Fmoc strategy often lead to higher crude yields for modified peptides.[3] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[3] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies the purification process, leading to a better recovery of the final product.[3] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies are capable of producing high-purity peptides after purification.[3] |
Table 1: Illustrative data for the synthesis of a model pentapeptide comparing the Boc and Fmoc strategies. Data is illustrative and reflects general trends.[3]
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of a lysine residue.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling and First Amino Acid Coupling:
-
Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a solvent like DCM or DMF. The reaction is typically carried out for 2-4 hours.[4]
-
Wash the resin thoroughly with DCM and methanol.[5]
-
-
Deprotection of the Boc Group:
-
Neutralization:
-
Coupling of this compound:
-
Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.[5]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles and Final Cleavage:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
-
After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF.[6]
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).[7]
-
-
Deprotection of the Fmoc Group:
-
Coupling of Fmoc-Lys(Boc)-OH:
-
Dissolve Fmoc-Lys(Boc)-OH (1.5-2.0 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, HATU) in DMF. Add a non-nucleophilic base such as DIEA (1.5-2.0 equivalents).[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative ninhydrin test.
-
Wash the resin with DMF.
-
-
Repeat Cycles and Final Cleavage:
-
Repeat the deprotection and coupling steps for each subsequent amino acid.
-
After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a TFA-based cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).
-
Workflow Comparison
The general workflows for Boc-SPPS and Fmoc-SPPS are distinct, primarily in the deprotection and neutralization steps.
Figure 2. Comparison of the cyclical workflows for Boc-SPPS and Fmoc-SPPS.
Side Reactions and Considerations
Both strategies are susceptible to side reactions that can impact the purity of the final peptide.
-
Boc-SPPS: The repetitive use of strong acid (TFA) for deprotection can lead to the gradual cleavage of acid-labile side-chain protecting groups. The highly corrosive and hazardous nature of HF required for final cleavage necessitates specialized equipment and handling precautions.[1]
-
Fmoc-SPPS: A common side reaction is the formation of aspartimide, particularly in sequences containing aspartic acid, which is catalyzed by the basic conditions used for Fmoc removal.[8] Piperidine can also lead to diketopiperazine formation at the N-terminus, resulting in chain termination.[2]
Conclusion
The choice between this compound and Fmoc-Lys(Boc)-OH for the incorporation of lysine in SPPS is intrinsically linked to the overarching synthetic strategy. The Fmoc-based approach is generally favored for its milder reaction conditions, ease of automation, and higher crude purity for many peptide sequences, making it the workhorse of modern peptide synthesis. However, the Boc strategy remains a powerful tool for synthesizing long and "difficult" peptides that are prone to aggregation, where the acidic deprotection steps can be advantageous. A thorough understanding of the chemical principles, potential side reactions, and the specific requirements of the target peptide is paramount for making an informed decision and achieving a successful synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
A Head-to-Head Comparison: Boc vs. Fmoc Chemistry for Lysine Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) chemistry for amino acid protection is a critical decision that influences synthesis efficiency, peptide purity, and the design of orthogonal protection strategies. This is particularly true for the incorporation of lysine, a trifunctional amino acid whose side chain offers a valuable site for post-synthesis modifications. This guide provides an objective comparison of Boc and Fmoc strategies for lysine incorporation, supported by experimental data and detailed protocols to inform the selection of the most suitable approach for your specific research needs.
The fundamental difference between Boc and Fmoc solid-phase peptide synthesis (SPPS) lies in the lability of the α-amino protecting group. The Boc group is removed by acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a base, usually piperidine. This distinction dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage from the resin.
At a Glance: Key Differences in Lysine Protection
| Feature | Boc Chemistry (Boc-Lys(2-Cl-Z)-OH) | Fmoc Chemistry (Fmoc-Lys(Boc)-OH) |
| α-Amino Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Lysine Side-Chain Protection | Acid-stable, cleaved by strong acid (e.g., HF) | Acid-labile (TFA) |
| Orthogonality | Quasi-orthogonal with benzyl-based side-chain groups | Fully orthogonal with tert-butyl-based side-chain groups[1][] |
| Deprotection Conditions | Harsher (repeated acid treatment) | Milder (basic deprotection)[] |
| Key Advantage for Lysine | Allows for orthogonal protection schemes where the lysine side chain can be deprotected on-resin using a different protecting group (e.g., Fmoc) for site-specific modifications.[4] | Simpler final cleavage and deprotection in a single step with TFA.[1] |
| Potential Issues | Risk of side-chain protecting group loss with repeated TFA treatment; requires handling of hazardous HF. | Potential for side reactions at the PEG-peptide linkage if it is base-sensitive.[5] |
Quantitative Performance in Model Peptide Synthesis
To illustrate the practical implications of choosing between Boc and Fmoc chemistry for lysine incorporation, we can consider the synthesis of a model peptide, Ac-Tyr-Gly-Gly-Phe-Lys-Gly-NH₂. While direct side-by-side comparative studies with extensive quantitative data are not always readily available in a single source, we can infer performance based on typical outcomes in SPPS.
| Parameter | Boc-Lys(2-Cl-Z)-OH | Fmoc-Lys(Boc)-OH |
| Expected Crude Purity (RP-HPLC) | Generally high, but may be slightly lower due to repeated acid exposure. | Often higher due to milder deprotection conditions.[6] |
| Typical Overall Yield | High, but can be impacted by peptide loss during repeated acid treatments. | High coupling yields, often exceeding 99% per step.[] |
| Major Side Products | Potential for incomplete deprotection of the 2-Cl-Z group; alkylation of sensitive residues during HF cleavage. | Potential for diketopiperazine formation at the dipeptide stage; incomplete Boc deprotection from the lysine side chain. |
Note: The data in this table is illustrative and based on general observations in peptide synthesis. Actual results can vary depending on the specific sequence, coupling reagents, and reaction conditions.
Experimental Workflows and Logical Relationships
The choice of chemistry dictates a distinct workflow for peptide synthesis. The following diagrams, generated using Graphviz, illustrate the cyclical nature of both Boc and Fmoc SPPS for the incorporation of a lysine residue.
Detailed Experimental Protocols
The following are generalized protocols for the incorporation of a single lysine residue using both Boc and Fmoc strategies in manual solid-phase peptide synthesis.
Protocol 1: Boc-SPPS Incorporation of Boc-Lys(2-Cl-Z)-OH
This protocol assumes the synthesis is being carried out on a 0.1 mmol scale using a Merrifield or PAM resin.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 1 min).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, drain, and then add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x 1 min), followed by isopropanol (2 x 1 min), and then DCM (3 x 1 min).[7]
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DCM (3 x 1 min).[8]
-
-
Coupling of Boc-Lys(2-Cl-Z)-OH:
-
In a separate vessel, dissolve Boc-Lys(2-Cl-Z)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in N,N-dimethylformamide (DMF).
-
Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), recouple.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Final Cleavage and Deprotection:
-
After the full peptide has been assembled, dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, add anisole as a scavenger to the resin.
-
Cool the apparatus to -5 to 0 °C and carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-1.5 hours.
-
Remove the HF by vacuum distillation.
-
Precipitate the crude peptide with cold diethyl ether, collect by filtration, and dry.
-
Protocol 2: Fmoc-SPPS Incorporation of Fmoc-Lys(Boc)-OH
This protocol assumes the synthesis is being carried out on a 0.1 mmol scale using a Rink Amide or Wang resin.
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 x 1 min).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and then add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-Lys(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, recouple.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Final Cleavage and Deprotection:
-
After the full peptide has been assembled and the final N-terminal Fmoc group has been removed, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the peptide-resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, collect by centrifugation, and dry.
-
Conclusion: Making the Right Choice for Your Synthesis
The choice between Boc and Fmoc chemistry for lysine incorporation is multifaceted and depends on the specific goals of the peptide synthesis.
Boc chemistry offers distinct advantages when orthogonal protection schemes are required for site-specific modification of the lysine side chain. The robustness of the 2-Cl-Z protecting group to repeated TFA treatment allows for the use of an orthogonal protecting group on the lysine side chain (such as Fmoc) that can be removed on-resin without affecting other side chains. However, the harsh final cleavage conditions with HF require specialized equipment and can be detrimental to sensitive peptides.
Fmoc chemistry , with its milder deprotection conditions, is now the more widely used method, particularly in automated peptide synthesizers.[] The use of Fmoc-Lys(Boc)-OH allows for a streamlined synthesis where the side-chain Boc group is conveniently removed during the final TFA cleavage step along with other tert-butyl-based protecting groups.[1] This strategy generally results in higher crude purity and is more compatible with a wider range of peptide modifications.
Ultimately, a thorough understanding of the chemical principles of each strategy, combined with the specific requirements of the target peptide, will guide the researcher to the most appropriate and efficient method for successful lysine incorporation.
References
Confirming Boc-Lysine Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of N-ε-tert-butyloxycarbonyl-lysine (Boc-lysine) into a peptide or protein sequence is a critical checkpoint. This guide provides an objective comparison of key analytical techniques to verify this incorporation, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate method for your research needs.
The primary methods for confirming Boc-lysine incorporation include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Edman Degradation, and Amino Acid Analysis (AAA). Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of information it provides.
Comparative Analysis of Validation Techniques
The choice of an analytical method for confirming Boc-lysine incorporation depends on various factors, including the desired level of detail, sample purity, and the specific question being addressed. The following table summarizes the key quantitative and qualitative features of the most common techniques.
| Feature | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) | Edman Degradation | Amino Acid Analysis (AAA) |
| Primary Function | Molecular weight determination and sequence confirmation.[1][2] | Purity assessment and separation of protected and deprotected species.[2][3] | N-terminal sequencing.[2][4] | Determines the relative abundance of amino acids.[][6] |
| Principle | Measures the mass-to-charge ratio of the peptide and its fragments to deduce the sequence.[2] | Separates components of a mixture based on their physicochemical properties, such as hydrophobicity.[2][3] | Sequential chemical removal and identification of N-terminal amino acids.[2][4] | Hydrolyzes the peptide into its constituent amino acids, which are then separated and quantified.[] |
| Sample Requirement | 10-100 fmol/µL for LC-MS/MS analysis.[2] | Dependent on detector; typically in the low microgram range. | 10-100 picomoles of peptide.[4] | ~50-100 µg of purified peptide.[6] |
| Key Information Provided | Confirms the mass of the peptide with the Boc-lysine modification and can pinpoint its location within the sequence through fragmentation analysis.[1] | A shift in retention time compared to the unprotected peptide can indicate successful incorporation. The Boc group increases hydrophobicity, leading to a longer retention time in Reverse-Phase HPLC.[3][7] | Can be used to sequence the peptide from the N-terminus. If Boc-lysine is at a known position, its presence can be inferred by the absence of a signal for lysine at that cycle. However, it will not work if the N-terminus is blocked.[4] | Provides the ratio of amino acids in the sample. An accurate quantification of lysine can be compared to the expected stoichiometry.[] |
| Limitations | Cannot distinguish between isobaric amino acids without high-resolution MS and careful fragmentation analysis. | Does not provide direct sequence information.[2] | Limited to sequencing up to 30-60 amino acids and cannot identify the C-terminal amino acid.[4][8] Will not work if the N-terminus is chemically modified.[4] | Does not provide sequence information. Requires complete hydrolysis of the peptide, which can sometimes lead to the degradation of certain amino acids.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for confirming the incorporation and location of Boc-lysine.[1]
Sample Preparation:
-
Protein Digestion (for proteins):
-
Denature the protein containing Boc-lysine in a solution containing 8 M urea and 10 mM dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 45 minutes.[1]
-
Dilute the solution 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration.[1]
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[1]
-
Quench the digestion with formic acid to a final concentration of 1%.[1]
-
-
Peptide Desalting:
-
Sample Dilution:
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Separation:
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[2]
-
MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide. This allows for the confirmation of the expected molecular weight, including the mass of the Boc group (+100.07 Da).[2]
-
MS2 Scan (Tandem MS): Select the precursor ion corresponding to the Boc-lysine containing peptide for fragmentation (e.g., through collision-induced dissociation). The resulting fragment ions (b- and y-ions) will reveal the amino acid sequence and confirm the position of the Boc-lysine residue.[1]
-
High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase HPLC is a robust method for assessing the purity of the synthesized peptide and can be used to infer the incorporation of the Boc group based on changes in hydrophobicity.[3][7]
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, typically the mobile phase with a lower organic content (e.g., Buffer A).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
HPLC Analysis:
-
Column: A C18 stationary phase is commonly used for peptide analysis.[3]
-
Mobile Phase:
-
Gradient: A linear gradient from a low percentage of Buffer B to a high percentage of Buffer B is used to elute the peptides. A typical gradient could be 5% to 95% Buffer B over 40 minutes.[9]
-
Detection: Monitor the elution profile at 220 nm and 280 nm.[9]
-
Data Analysis: The incorporation of the hydrophobic Boc group will result in a longer retention time compared to the unprotected peptide.[3]
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing of peptides.[4]
Sample Preparation:
-
The peptide sample must be pure.
-
The N-terminus of the peptide must be free (not blocked).[4]
-
The sample is typically loaded onto a polyvinylidene difluoride (PVDF) membrane.
Sequencing Process:
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[10]
-
Cleavage: The PTC-amino acid is cleaved from the peptide using an anhydrous acid.[8]
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH) amino acid.[8]
-
Identification: The PTH-amino acid is identified using chromatography (e.g., HPLC).[8]
-
The cycle is repeated to identify the subsequent amino acids in the sequence.
Amino Acid Analysis (AAA)
AAA determines the amino acid composition of a peptide after acid hydrolysis.[]
Sample Preparation and Hydrolysis:
-
An accurate amount of the purified peptide is placed in a hydrolysis tube.
-
6 M HCl is added to the tube, which is then sealed under vacuum.
-
The sample is heated at 110°C for 24 hours to hydrolyze the peptide bonds.
Analysis:
-
The hydrolyzed amino acids are separated by ion-exchange chromatography or by reverse-phase HPLC after pre-column derivatization (e.g., with PITC).[]
-
The separated amino acids are detected, often by reaction with ninhydrin or by fluorescence after derivatization.[]
-
The amount of each amino acid is quantified by comparing the peak areas to those of known standards.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
- 10. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Analysis of Peptides with Boc-Lys(Boc)
For researchers, scientists, and drug development professionals engaged in peptide analysis, the choice of protecting groups is a critical parameter that significantly influences analytical outcomes. The tert-butyloxycarbonyl (Boc) group, particularly in the context of di-protected lysine (Boc-Lys(Boc)), presents a unique set of characteristics during mass spectrometry (MS) analysis. This guide provides an objective comparison of the performance of Boc-Lys(Boc) containing peptides with alternative lysine protection strategies, supported by experimental data and detailed analytical protocols.
The use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions at reactive moieties, such as the ε-amino group of lysine. The Boc group is an acid-labile protecting group widely employed for both the α-amino and side-chain amino groups. While its application in synthesis is well-established, its behavior in the gas phase during mass spectrometric analysis warrants careful consideration for accurate peptide characterization and quantification.
Performance Comparison with Alternatives
The mass spectrometric behavior of a peptide is intrinsically linked to its physicochemical properties, which are modulated by the choice of protecting groups. The Boc group, being relatively bulky and labile, significantly influences the fragmentation patterns observed in tandem mass spectrometry (MS/MS). Here, we compare the expected MS performance of a model peptide containing Boc-Lys(Boc) with the same peptide featuring other common lysine protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz).
Table 1: Comparative Mass Spectrometry Performance of a Model Peptide with Different Lysine Protecting Groups
| Parameter | Boc-Lys(Boc) | Fmoc-Lys(Fmoc) | Cbz-Lys(Cbz) | Unprotected Lys |
| Precursor Ion Stability | Low to Moderate | High | Moderate to High | High |
| In-Source Decay (ISD) | High | Low | Low to Moderate | Very Low |
| Characteristic Neutral Loss | -56 Da (isobutylene), -100 Da (Boc group) | -178 Da (fluorene) | -90 Da (toluene), -108 Da (benzyl alcohol) | -17 Da (ammonia) |
| Fragmentation Efficiency | Moderate (dominated by protecting group loss) | High (peptide backbone fragmentation) | Moderate | High |
| Spectral Complexity | High (multiple neutral losses and ISD) | Moderate | Moderate | Low |
| Sequence Coverage | Moderate to Low | High | Moderate | High |
Note: The data presented in this table is illustrative and represents expected trends based on the chemical properties of the protecting groups. Actual results may vary depending on the peptide sequence and instrument conditions.
Key Fragmentation Pathways and In-Source Decay
The lability of the Boc group is a double-edged sword in mass spectrometry. On one hand, it provides diagnostic fragmentation patterns; on the other, it can lead to premature fragmentation in the ion source (in-source decay), complicating spectral interpretation.
Peptides containing Boc-Lys(Boc) are particularly susceptible to the neutral loss of isobutylene (-56 Da) and the entire Boc group (-100 Da) upon collisional activation.[1] This often results in a dominant peak corresponding to the unprotected peptide, from which subsequent backbone fragmentation occurs. This initial loss of the protecting groups can consume a significant portion of the ion energy, potentially reducing the efficiency of peptide backbone fragmentation and thus limiting sequence coverage.
In-source decay is another critical consideration. The relatively low stability of the Boc group can cause it to fragment in the ion source of the mass spectrometer even before MS/MS analysis. This can result in the simultaneous observation of both the intact protected peptide and one or more deprotected species in the MS1 spectrum, which can complicate data analysis.
Experimental Protocols
To aid researchers in the analysis of peptides containing Boc-Lys(Boc), a detailed experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes is a suitable starting point for a typical Boc-protected peptide.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
MS1 Scan Range: m/z 300–1500.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) is recommended to ensure fragmentation of both the Boc groups and the peptide backbone.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the fragmentation pathway of a Boc-Lys(Boc) containing peptide and a typical experimental workflow.
Conclusion
The mass spectrometry analysis of peptides containing Boc-Lys(Boc) requires a nuanced understanding of the protecting group's lability. While the characteristic neutral losses can be diagnostic, the propensity for in-source decay and the potential for reduced peptide backbone fragmentation efficiency present analytical challenges. In contrast, Fmoc-protected peptides generally offer greater stability in the ion source, leading to cleaner spectra and more robust sequence information. The Cbz group provides an intermediate level of stability.
For researchers working with Boc-Lys(Boc) protected peptides, careful optimization of MS parameters, particularly collision energy, is crucial to balance the removal of the protecting groups with efficient fragmentation of the peptide backbone. By understanding the unique fragmentation behavior and potential pitfalls, researchers can develop robust analytical methods for the accurate characterization of these important molecules in drug discovery and development.
References
A Comparative Guide to Purity Analysis of Boc-Lys(Boc)-OH.DCHA: HPLC vs. TLC
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like Boc-Lys(Boc)-OH.DCHA is paramount for the successful synthesis of peptides and other therapeutics. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity assessment of this critical raw material. We will delve into detailed experimental protocols, present data in a clear, comparative format, and explore alternative analytical methodologies.
Introduction to this compound and the Importance of Purity
Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine dicyclohexylammonium salt, or this compound, is a widely used protected amino acid in solid-phase peptide synthesis (SPPS). The two Boc (tert-butoxycarbonyl) groups protect the alpha-amino and epsilon-amino functionalities of the lysine side chain, preventing unwanted side reactions during peptide elongation. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and handling characteristics.
The purity of this compound directly impacts the quality, yield, and impurity profile of the final peptide. The presence of impurities can lead to the formation of deletion sequences, truncated peptides, or other modified byproducts, complicating purification and potentially affecting the biological activity of the synthesized peptide. Therefore, robust and reliable analytical methods are essential for quality control.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase under high pressure. For this compound, reversed-phase HPLC (RP-HPLC) is the most common method.
Experimental Protocol: RP-HPLC
A critical first step in the analysis of the DCHA salt is its conversion to the free acid to ensure compatibility with typical RP-HPLC conditions and to obtain a single, sharp peak for the desired compound.
1. Sample Preparation: Conversion of DCHA Salt to Free Acid
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with an ice-cold 10% aqueous citric acid or potassium bisulfate solution to remove the dicyclohexylamine.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent to obtain the free acid, Boc-Lys(Boc)-OH.
-
Dissolve the resulting free acid in the mobile phase or a suitable solvent for injection.
2. HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Injection Volume | 10 µL |
Data Presentation: HPLC
The purity of Boc-Lys(Boc)-OH is determined by the area percentage of the main peak in the chromatogram. A high-purity sample will exhibit a single major peak with minimal secondary peaks.
| Sample | Main Peak Retention Time (min) | Purity (%) |
| Boc-Lys(Boc)-OH (from DCHA salt) | ~10.5 | >99.5 |
Note: Retention times are approximate and can vary depending on the specific HPLC system and column.
Thin-Layer Chromatography (TLC) Analysis
TLC is a simpler, more rapid, and cost-effective technique for qualitative purity assessment. It involves spotting the sample on a plate coated with a stationary phase (typically silica gel) and developing the plate in a sealed chamber with a suitable mobile phase.
Experimental Protocol: TLC
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent such as dichloromethane or methanol.
2. TLC Conditions:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) |
| Visualization | 1. UV light (254 nm) 2. Staining with a ninhydrin solution followed by heating. |
Data Presentation: TLC
The purity is assessed by observing the number and intensity of spots on the developed TLC plate. A pure sample should ideally show a single spot. The retention factor (Rf) value can be calculated to aid in identification.
| Compound | Rf Value | Observation |
| This compound | ~0.65 | Single major spot |
Note: Rf values are dependent on the specific TLC conditions and should be compared to a reference standard run on the same plate.
Comparison of HPLC and TLC for Purity Analysis
| Feature | HPLC | TLC |
| Quantitative Analysis | Yes (highly accurate) | Semi-quantitative at best |
| Sensitivity | High | Moderate to low |
| Resolution | High | Moderate |
| Speed | Slower (requires system setup and run time) | Fast (multiple samples can be run simultaneously) |
| Cost | High (instrumentation and solvents) | Low (minimal equipment and solvent usage) |
| Complexity | More complex (requires trained personnel) | Simple and straightforward |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing and interpreting analytical results. Common impurities can arise from the synthesis and storage of this compound:
-
Unprotected Lysine: Incomplete protection of the amino groups.
-
Mono-Boc-Lysine: Incomplete protection leading to lysine with only one Boc group.
-
Pyroglutamic Acid Formation: Cyclization of the N-terminal glutamic acid if present as an impurity.
-
Byproducts from Boc Anhydride: Such as tert-butanol.
-
Enantiomeric Impurities: Presence of the D-enantiomer.
Alternative Analytical Techniques
While HPLC and TLC are the most common methods, other techniques can provide valuable information on the purity and identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard. The presence of the characteristic signals for the Boc groups and the lysine backbone confirms the identity of the compound.
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the main component and helping to identify unknown impurities.
-
Chiral Chromatography: Specialized HPLC or GC methods using chiral stationary phases can be employed to determine the enantiomeric purity of the compound.
Experimental and Logical Workflows
A Head-to-Head Comparison: Boc-Lys(Boc)-OH DCHA Salt vs. Free Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the dicyclohexylammonium (DCHA) salt and the free acid form of Nα,Nε-di-tert-butyloxycarbonyl-L-lysine (Boc-Lys(Boc)-OH) is a critical decision that can impact handling, stability, and the overall efficiency of the synthetic workflow. This guide provides an objective comparison of these two forms, supported by established chemical principles and experimental protocols, to aid in making an informed selection.
Executive Summary
The primary distinction between the DCHA salt and the free acid of Boc-Lys(Boc)-OH lies in their physical properties and handling characteristics. The DCHA salt is generally favored for its enhanced stability and crystallinity, which facilitates easier storage and handling. However, for use in peptide coupling reactions, the DCHA salt must be converted to the free acid form. The free acid, while more directly applicable in synthesis, can be less stable and more challenging to handle as a non-crystalline solid.
Data Presentation: A Comparative Overview
While direct, side-by-side quantitative data is often proprietary or application-specific, the following tables summarize the generally accepted qualitative and expected quantitative differences between the two forms based on chemical principles and anecdotal evidence from the field.
Table 1: Physical and Handling Properties
| Property | Boc-Lys(Boc)-OH · DCHA | Boc-Lys(Boc)-OH (Free Acid) |
| Physical Form | Crystalline solid | Often an oil or amorphous solid |
| Stability | High; enhanced shelf-life | Lower; susceptible to degradation |
| Handling | Easy to weigh and handle | Can be difficult to handle accurately |
| Solubility | Generally more soluble in a wider range of organic solvents[1] | Solubility can be more limited |
| Hygroscopicity | Lower | Higher |
Table 2: Performance in Peptide Synthesis
| Parameter | Boc-Lys(Boc)-OH · DCHA | Boc-Lys(Boc)-OH (Free Acid) |
| Direct Use in Coupling | No; requires conversion to free acid | Yes |
| Coupling Efficiency | High (after conversion) | High |
| Potential for Side Reactions | Low (after proper conversion and purification) | Low |
| Overall Yield | Comparable to free acid, dependent on efficient conversion | High, dependent on purity and handling |
| Purity of Final Peptide | High, assuming complete removal of DCHA | High, dependent on the quality of the starting material |
Experimental Protocols
Protocol 1: Conversion of Boc-Lys(Boc)-OH · DCHA to its Free Acid
This protocol is essential for preparing the amino acid for peptide coupling reactions.[2][3][4][5]
Materials:
-
Boc-Lys(Boc)-OH · DCHA salt
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
10% aqueous potassium bisulfate (KHSO₄) or 10% aqueous citric acid (ice-cold)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-Lys(Boc)-OH · DCHA salt in a suitable organic solvent (e.g., ethyl acetate or DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of ice-cold 10% KHSO₄ or 10% citric acid solution to the separatory funnel. Shake vigorously for 1-2 minutes. This step protonates the dicyclohexylamine, rendering it water-soluble and facilitating its removal into the aqueous phase. Allow the layers to separate.
-
Phase Separation: Drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat the acidic wash two more times to ensure complete removal of the dicyclohexylamine.
-
Water Wash: Wash the organic layer with deionized water to remove any residual acid.
-
Brine Wash: Perform a final wash with brine to remove the bulk of the water from the organic layer.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Evaporation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the Boc-Lys(Boc)-OH free acid, which may be a solid or an oil.
-
Verification: The removal of DCHA can be confirmed by techniques such as NMR spectroscopy or by ensuring the complete dissolution of the product in the subsequent coupling reaction solvent.
Protocol 2: General Boc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating Boc-Lys(Boc)-OH (as the free acid) into a growing peptide chain on a solid support.[6][7][8][9][10]
Materials:
-
Pre-loaded resin (e.g., Merrifield resin)
-
Boc-protected amino acids (including the prepared Boc-Lys(Boc)-OH free acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating with a solution of TFA in DCM (typically 25-50%) for about 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of DIEA in DMF (typically 5-10%) to liberate the free amine.
-
Washing: Wash the resin again with DMF to remove excess base.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-Lys(Boc)-OH free acid and a coupling reagent (e.g., HBTU) in DMF.
-
Add DIEA to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).
-
Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Conversion of DCHA Salt to Free Acid
Caption: Workflow for the conversion of Boc-Lys(Boc)-OH DCHA salt to its free acid form.
Solid Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Boc-based Solid Phase Peptide Synthesis (SPPS).
Conclusion
The choice between Boc-Lys(Boc)-OH DCHA salt and its free acid form is a matter of laboratory preference and logistical considerations. The DCHA salt offers superior stability and ease of handling, making it an excellent choice for long-term storage and for ensuring accurate measurement.[1] The trade-off is the necessity of an additional conversion step to the free acid prior to its use in peptide synthesis. The free acid, on the other hand, is ready for immediate use in coupling reactions but requires more careful handling and storage to prevent degradation. For laboratories performing frequent peptide synthesis, the convenience of the pre-prepared free acid might be advantageous, provided that proper storage conditions are maintained. For less frequent use or for long-term stock, the DCHA salt is the more prudent option. Ultimately, with the proper protocols, both forms can be used to successfully synthesize high-quality peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
- 8. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 9. bachem.com [bachem.com]
- 10. chem.uci.edu [chem.uci.edu]
Orthogonality of Boc and Fmoc Protecting Groups for Lysine: A Comparative Guide
In the realm of peptide synthesis, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high fidelity. For trifunctional amino acids such as lysine, which possesses a reactive ε-amino group in its side chain, an orthogonal protection strategy is paramount. This allows for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected, preventing unwanted branching and side reactions. The two most dominant strategies in solid-phase peptide synthesis (SPPS) revolve around the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This guide provides a detailed comparison of the orthogonality of Boc and Fmoc protecting groups specifically for lysine, supported by experimental data and protocols to aid researchers in drug development and other scientific fields in making informed decisions for their synthetic strategies.
Core Principles: A Tale of Two Chemistries
The cornerstone of the orthogonality between Boc and Fmoc protecting groups lies in their differential lability to acidic and basic conditions. In the context of lysine protection in Fmoc-based SPPS, the standard building block used is Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH).[1][2]
-
Nα-Fmoc Protection: The Fmoc group, protecting the α-amino group, is labile to basic conditions. It is typically removed using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][4] This deprotection occurs via a β-elimination mechanism.[]
-
Nε-Boc Protection: The Boc group, safeguarding the ε-amino group of the lysine side chain, is stable to the basic conditions used for Fmoc removal.[1][2] It is, however, labile to acidic conditions and is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[1][2]
This differential stability forms the basis of a truly orthogonal protection scheme, enabling the stepwise assembly of the peptide chain without compromising the integrity of the lysine side chain.[][5]
Performance Comparison: A Data-Driven Look
While both Boc and Fmoc strategies can produce high-quality peptides, their performance can differ based on the specific peptide sequence, length, and complexity. The Fmoc/tBu strategy is often favored for its milder final cleavage conditions and the ability to monitor Fmoc deprotection spectrophotometrically.[4]
Table 1: Quantitative Comparison of Boc and Fmoc Strategies in Peptide Synthesis
| Parameter | Boc Strategy | Fmoc Strategy | Notes |
| Crude Peptide Purity (Typical) | Can be higher for hydrophobic sequences | Generally high, often >70%[] | Purity is highly sequence-dependent. |
| Overall Yield (Typical) | Favorable for aggregation-prone sequences | Generally high, with coupling efficiencies often exceeding 99% | Yield can be affected by side reactions and purification steps. |
| Deprotection Conditions | Strong Acid (e.g., TFA, HF) | Mild Base (e.g., 20% Piperidine in DMF)[] | Milder conditions of Fmoc strategy are compatible with a wider range of sensitive modifications.[4] |
| Major Side Reactions | Alkylation of sensitive residues by carbocations[5] | Aspartimide formation, dibenzofulvene adducts[7] | Side reactions can be mitigated with appropriate scavengers and optimized protocols. |
Table 2: Illustrative Purity of Peptides Synthesized with Fmoc-Lys(Boc)-OH
| Peptide | Synthesis Strategy | Crude Purity (by HPLC) | Reference |
| Defect Lysine Dendrimer | Fmoc-SPPS | 94% | Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers, 2022[8] |
| Angiotensin III | Boc-SPPS | 90% | Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides, 2022[9] |
Key Experiments and Protocols
Experimental Protocol 1: Nα-Fmoc Deprotection from Lysine
This protocol outlines the manual deprotection of the Fmoc group from the N-terminus of a resin-bound peptide containing Fmoc-Lys(Boc)-OH.
Materials:
-
Peptide-resin with N-terminal Fmoc-Lys(Boc)-OH
-
20% (v/v) Piperidine in DMF
-
DMF (N,N-dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Shaker or manual mixing apparatus
-
Sintered glass funnel
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and proceed to the next coupling step or dry the resin under vacuum.
Monitoring: The completion of the Fmoc deprotection can be monitored qualitatively using the Kaiser test or quantitatively by UV spectrophotometry of the filtrate, measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.
Experimental Protocol 2: Nε-Boc Deprotection from Lysine (Final Cleavage)
This protocol describes the simultaneous cleavage of the peptide from the resin and deprotection of the Boc group from the lysine side chain.
Materials:
-
Peptide-resin with Nε-Boc protected lysine
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The t-butyl cations generated during Boc deprotection are scavenged by TIS and water to prevent side reactions with sensitive residues like tryptophan and methionine.[5]
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide pellet and purify by HPLC.
Visualizing the Chemistry and Workflow
To better understand the chemical principles and experimental flow, the following diagrams are provided.
Caption: Structures of orthogonally protected lysine derivatives.
Caption: Selective deprotection of Fmoc and Boc groups.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Conclusion
The orthogonality of the Fmoc and Boc protecting groups is a cornerstone of modern solid-phase peptide synthesis, particularly for the incorporation of lysine residues. The base-lability of the Nα-Fmoc group and the acid-lability of the Nε-Boc group allow for a highly selective and efficient stepwise synthesis of peptides.[5] While the Fmoc/tBu strategy is widely adopted due to its milder overall conditions and compatibility with a broad range of modified amino acids, the choice of protecting group strategy should always be guided by the specific requirements of the target peptide.[4] For researchers and drug development professionals, a thorough understanding of these protecting group chemistries, deprotection protocols, and potential side reactions is essential for the successful synthesis of high-quality peptides for therapeutic and research applications.
References
A Head-to-Head Battle in Peptide Synthesis: A Cost-Benefit Analysis of Boc vs. Fmoc Strategies
For researchers, scientists, and professionals in the field of drug development, the choice of a chemical strategy for solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts the efficiency, purity, and overall cost of producing peptides. The two most established and widely utilized methods are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This comprehensive guide provides an objective comparison of these two approaches, supported by quantitative data and detailed experimental protocols, to facilitate an informed decision-making process.
The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group of the amino acids and, consequently, the chemical conditions required for its removal during the stepwise elongation of the peptide chain. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved by piperidine. This core difference dictates the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage conditions.
Performance Comparison: A Quantitative Look
While the optimal strategy can be sequence-dependent, a general comparison of the quantitative aspects of Boc and Fmoc SPPS reveals distinct advantages and disadvantages for each. The following tables summarize key performance indicators and cost considerations.
Table 1: Performance Comparison of Boc vs. Fmoc SPPS
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Crude Peptide Yield | ~65-85% | ~70-90% | Fmoc strategy often shows higher yields for standard peptides due to milder deprotection steps. Boc can be advantageous for long or aggregation-prone sequences.[1] |
| Crude Peptide Purity | ~50-75% | ~60-80% | The milder conditions of Fmoc-SPPS generally lead to fewer side reactions and a cleaner crude product.[1] |
| Final Purified Peptide Yield | ~20-40% | ~30-50% | Higher crude purity in the Fmoc strategy often simplifies purification, leading to better recovery of the final product.[1] |
| Synthesis Time per Cycle | 60-120 minutes | 30-60 minutes | The deprotection and neutralization steps in the Boc strategy are typically more time-consuming. |
| Scalability | Well-established for large-scale synthesis. | Highly suitable for automated, high-throughput, and large-scale synthesis. | Both methods are scalable, but the milder conditions and automation compatibility of Fmoc are often favored in industrial settings. |
Table 2: Cost-Benefit Analysis of Reagents and Consumables
| Component | Boc Strategy | Fmoc Strategy | Cost-Benefit Considerations |
| Amino Acid Derivatives | Generally less expensive. | Generally more expensive. | While Boc-amino acids are cheaper, the overall process cost for Fmoc can be lower due to higher efficiency and purity.[][3] |
| Deprotection Reagents | Trifluoroacetic acid (TFA) - moderately expensive, corrosive. | Piperidine - relatively inexpensive, but has a strong odor and some toxicity.[] | The cost of the deprotection reagent itself is a minor part of the overall cost. Safety and handling are important considerations. |
| Coupling Reagents | Traditionally DCC/HOBt (less expensive, but can have side reactions). | HBTU, HATU, etc. (more expensive, but highly efficient and lower risk of racemization).[] | The choice of coupling reagent significantly impacts both cost and quality. Modern, more expensive reagents are often used with both strategies to improve outcomes. |
| Resins | Merrifield, PAM resins (less expensive). | Wang, Rink Amide resins (more expensive). | The choice of resin depends on the desired C-terminal functionality and the cleavage conditions. |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF). | Primarily Dimethylformamide (DMF). | Solvent consumption is a significant cost factor, and the choice can impact peptide aggregation. |
| Final Cleavage Reagents | Harsh and hazardous: Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA). Requires specialized equipment.[3] | Milder: Trifluoroacetic acid (TFA) with scavengers.[3] | The safety and equipment requirements for Boc cleavage are a major consideration and add to the overall cost and complexity. |
Experimental Protocols
Below are generalized experimental protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent like DIC/HOBt in DMF/DCM.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.[5]
-
Wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM and DMF.
-
-
Subsequent Amino Acid Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage:
-
Dry the peptide-resin thoroughly.
-
Treat the resin with a strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups. This step requires specialized, acid-resistant equipment.
-
Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection (for pre-loaded resin):
-
Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group from the pre-loaded amino acid.[6]
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIEA or NMM) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.[7]
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group from the newly added amino acid.
-
Wash the resin with DMF.
-
-
Subsequent Amino Acid Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage:
-
Dry the peptide-resin thoroughly.
-
Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane (TIS)), for 2-4 hours at room temperature.[6]
-
Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.
-
Visualizing the Workflow: Boc vs. Fmoc
To better illustrate the distinct chemical pathways of the Boc and Fmoc strategies, the following diagrams outline the core cyclic steps of each method.
Caption: Cyclic workflow of Boc solid-phase peptide synthesis.
Caption: Cyclic workflow of Fmoc solid-phase peptide synthesis.
Conclusion: Making the Right Choice
The choice between the Boc and Fmoc strategies is not always straightforward and depends on a multitude of factors, including the peptide sequence, length, desired purity, available equipment, and budget.
The Fmoc strategy has become the more prevalent method in modern peptide synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[8] Its orthogonality, ease of automation, and the avoidance of highly hazardous reagents for final cleavage make it an attractive option for both routine and complex peptide synthesis.[]
The Boc strategy , while being the older of the two, remains a powerful tool, particularly for the synthesis of long or notoriously difficult sequences that are prone to aggregation. The repeated acidic treatments in the Boc protocol can help to disrupt secondary structures that may form on the resin during synthesis. Furthermore, the lower cost of Boc-protected amino acids can be a deciding factor for large-scale production where cost-efficiency is paramount.[3]
Ultimately, a thorough understanding of the chemistry, potential side reactions, and the cost-benefit trade-offs of each strategy is essential for the successful and efficient synthesis of high-quality peptides for research and therapeutic applications.
References
A Comparative Guide to the NMR Spectroscopic Characterization of Boc-Lys(Boc)-OH.DCHA and Alternative Lysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Nα,Nε-di-(tert-butoxycarbonyl)-L-lysine dicyclohexylammonium salt (Boc-Lys(Boc)-OH.DCHA) with two common alternatives: Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine (Boc-Lys(Z)-OH) and Nα-(9-fluorenylmethyloxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH). The selection of an appropriately protected lysine derivative is crucial in peptide synthesis and drug development, and NMR spectroscopy is a primary tool for verifying the structure and purity of these key building blocks.
Executive Summary
This document offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound and its alternatives. Key differentiating features in the spectra are highlighted, providing a basis for unambiguous identification. Standardized experimental protocols for sample preparation and data acquisition are also presented to ensure reproducibility.
Comparative NMR Data
The following tables summarize the expected chemical shifts (δ) for this compound and its alternatives. These values are based on available spectral data and known chemical shift ranges for the constituent functional groups.
Table 1: ¹H NMR Chemical Shift (δ) Comparison
| Assignment | This compound (in CDCl₃) | Boc-Lys(Z)-OH (in DMSO-d₆) [1] | Fmoc-Lys(Boc)-OH (in CDCl₃) |
| α-CH | ~4.1 - 4.3 ppm | ~3.8 - 4.0 ppm | ~4.2 - 4.4 ppm |
| β-CH₂ | ~1.7 - 1.9 ppm | ~1.6 - 1.8 ppm | ~1.7 - 1.9 ppm |
| γ-CH₂ | ~1.4 - 1.6 ppm | ~1.3 - 1.5 ppm | ~1.4 - 1.6 ppm |
| δ-CH₂ | ~1.4 - 1.6 ppm | ~1.2 - 1.4 ppm | ~1.4 - 1.6 ppm |
| ε-CH₂ | ~3.0 - 3.2 ppm | ~2.8 - 3.0 ppm | ~3.0 - 3.2 ppm |
| α-NH | ~5.0 - 5.5 ppm (broad) | ~7.2 - 7.4 ppm (d) | ~5.3 - 5.7 ppm (d) |
| ε-NH | ~4.5 - 5.0 ppm (broad) | ~6.7 - 6.9 ppm (t) | ~4.5 - 4.8 ppm (t) |
| α-Boc (CH₃) | ~1.45 ppm (s, 9H) | - | - |
| ε-Boc (CH₃) | ~1.43 ppm (s, 9H) | ~1.38 ppm (s, 9H) | ~1.44 ppm (s, 9H) |
| Z (Ar-H) | - | ~7.3 - 7.4 ppm (m, 5H) | - |
| Z (CH₂) | - | ~5.0 ppm (s, 2H) | - |
| Fmoc (Ar-H) | - | - | ~7.2 - 7.8 ppm (m, 8H) |
| Fmoc (CH) | - | - | ~4.2 - 4.4 ppm (t, 1H) |
| Fmoc (CH₂) | - | - | ~4.1 - 4.3 ppm (d, 2H) |
| DCHA (CH) | ~2.9 - 3.1 ppm (broad m, 2H) | - | - |
| DCHA (CH₂) | ~1.0 - 2.0 ppm (m, 20H) | - | - |
Table 2: ¹³C NMR Chemical Shift (δ) Comparison
| Assignment | This compound (in CDCl₃) | Boc-Lys(Z)-OH (in DMSO-d₆) | Fmoc-Lys(Boc)-OH (in CDCl₃) |
| C=O (acid) | ~175 - 177 ppm | ~174 - 176 ppm | ~175 - 177 ppm |
| C=O (α-Boc) | ~155 - 157 ppm | - | - |
| C=O (ε-Boc) | ~155 - 157 ppm | ~155 - 157 ppm | ~155 - 157 ppm |
| C=O (Z) | - | ~156 - 158 ppm | - |
| C=O (Fmoc) | - | - | ~156 - 158 ppm |
| α-C | ~53 - 55 ppm | ~54 - 56 ppm | ~53 - 55 ppm |
| β-C | ~31 - 33 ppm | ~31 - 33 ppm | ~31 - 33 ppm |
| γ-C | ~22 - 24 ppm | ~22 - 24 ppm | ~22 - 24 ppm |
| δ-C | ~29 - 31 ppm | ~29 - 31 ppm | ~29 - 31 ppm |
| ε-C | ~39 - 41 ppm | ~39 - 41 ppm | ~39 - 41 ppm |
| α-Boc (C(CH₃)₃) | ~79 - 81 ppm | - | - |
| α-Boc (C(CH₃)₃) | ~28.0 - 28.5 ppm | - | - |
| ε-Boc (C(CH₃)₃) | ~78 - 80 ppm | ~77 - 79 ppm | ~78 - 80 ppm |
| ε-Boc (C(CH₃)₃) | ~28.0 - 28.5 ppm | ~28.0 - 28.5 ppm | ~28.0 - 28.5 ppm |
| Z (Ar-C) | - | ~127 - 138 ppm | - |
| Z (CH₂) | - | ~65 - 67 ppm | - |
| Fmoc (Ar-C) | - | - | ~120 - 145 ppm |
| Fmoc (CH) | - | - | ~46 - 48 ppm |
| Fmoc (CH₂) | - | - | ~66 - 68 ppm |
| DCHA (CH) | ~52 - 54 ppm | - | - |
| DCHA (CH₂) | ~24 - 32 ppm | - | - |
Key Differentiating NMR Features
-
This compound : The ¹H NMR spectrum is characterized by two distinct singlets for the two Boc protecting groups around 1.4-1.5 ppm, integrating to 9 protons each. The presence of the dicyclohexylammonium (DCHA) counterion is confirmed by broad multiplets in the 1.0-2.0 ppm and 2.9-3.1 ppm regions corresponding to the cyclohexyl protons.
-
Boc-Lys(Z)-OH : This derivative shows a single Boc group singlet in the ¹H NMR spectrum. The benzyloxycarbonyl (Z) group is readily identified by the aromatic proton signals between 7.3 and 7.4 ppm and a characteristic singlet for the benzylic CH₂ at approximately 5.0 ppm.
-
Fmoc-Lys(Boc)-OH : The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a distinct fingerprint in the aromatic region of the ¹H NMR spectrum, with a series of multiplets between 7.2 and 7.8 ppm. Additionally, the methine and methylene protons of the fluorenyl group appear as a triplet and a doublet, respectively, between 4.1 and 4.4 ppm.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Sample Weighing : Accurately weigh 10-20 mg of the protected amino acid derivative for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of specific peaks.
-
Dissolution : Gently agitate the vial to fully dissolve the sample. Sonication may be used if necessary.
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for CDCl₃ or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions can be added.
2. NMR Data Acquisition
-
Spectrometer : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR :
-
Pulse Program : A standard single-pulse experiment is typically sufficient.
-
Spectral Width : Set to encompass all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans : 16 to 64 scans are generally adequate for good signal-to-noise ratio.
-
Relaxation Delay : A delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR :
-
Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and enhance sensitivity.
-
Spectral Width : Set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay : A 2-second relaxation delay is generally appropriate.
-
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a protected amino acid using NMR spectroscopy.
Caption: Workflow for NMR Characterization of Protected Amino Acids.
References
A Researcher's Guide to Boc-Lys(Boc)-OH.DCHA in Peptide Synthesis: A Comparative Analysis
For researchers and professionals in peptide chemistry and drug development, the strategic selection of protected amino acids is fundamental to successful solid-phase peptide synthesis (SPPS). Nα,Nε-Di-Boc-L-lysine dicyclohexylammonium salt, commonly known as Boc-Lys(Boc)-OH.DCHA, is a cornerstone reagent in the Boc-SPPS strategy. This guide provides a comprehensive comparison of this compound with alternative lysine derivatives, supported by performance data and detailed experimental protocols to aid in methodological decisions.
The dual tert-butoxycarbonyl (Boc) protecting groups on both the alpha-amino (Nα) and epsilon-amino (Nε) groups provide robust protection, allowing for controlled, sequential peptide chain elongation.[1] The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and handling characteristics compared to its free acid counterpart.[1][2] Its primary application is in classic Boc-based SPPS, a method valued for its extensive history and effectiveness in synthesizing complex peptides.[3][4]
Comparative Analysis of Lysine Protection Strategies
The choice of a lysine derivative is intrinsically linked to the overarching SPPS methodology employed—either the Boc or Fmoc strategy. Each approach utilizes different chemistries for the deprotection of the temporary Nα-protecting group.
Boc-SPPS vs. Fmoc-SPPS for Lysine Incorporation
The Boc strategy involves the use of a moderately strong acid (like trifluoroacetic acid, TFA) for the repeated cleavage of the Nα-Boc group, while the side-chain protecting groups are designed to be stable to these conditions.[5][6] Final cleavage from the resin and removal of side-chain protecting groups requires a very strong acid, such as hydrogen fluoride (HF).[7]
Conversely, the Fmoc strategy employs a base (commonly piperidine) for Nα-Fmoc group removal, while the side-chain protecting groups are acid-labile.[5][8] This allows for milder final cleavage conditions using TFA.[8] Fmoc-Lys(Boc)-OH is the most common derivative for this strategy, highlighting the versatility of the Boc group as a "permanent" side-chain protection stable to basic conditions.[9][10]
| Feature | This compound (in Boc-SPPS) | Fmoc-Lys(Boc)-OH (in Fmoc-SPPS) |
| Nα-Protecting Group | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Nε-Side-Chain Group | Boc (tert-Butoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Nα-Deprotection | Moderate acid (e.g., 25-50% TFA in DCM)[6] | Mild base (e.g., 20% piperidine in DMF)[5] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) during final cleavage[6][7] | Moderate acid (e.g., TFA) during final cleavage[8] |
| Advantages | - Long history of success- Less expensive building blocks | - Milder final cleavage conditions- Avoids use of hazardous HF- Orthogonality allows for complex modifications[9] |
| Disadvantages | - Requires strong, hazardous acids (HF) for cleavage- Repeated acid treatment can degrade sensitive sequences | - Fmoc group is base-labile, can be sensitive- Potential for side reactions like diketopiperazine formation |
Performance Comparison of Lysine Derivatives
The selection of a specific side-chain protecting group for lysine impacts the synthetic strategy, particularly when orthogonal deprotection is required for site-specific modifications like cyclization or conjugation.[8][9]
| Lysine Derivative | Synthetic Strategy | Side-Chain Protecting Group | Key Features & Deprotection Conditions |
| Boc-Lys(Boc)-OH | Boc-SPPS | Boc | Standard choice for Boc chemistry; removed with strong acid (HF, TFMSA).[7] |
| Boc-Lys(2-Cl-Z)-OH | Boc-SPPS | 2-Cl-Z | More acid-stable than Z group; stable to 50% TFA but removed by HF.[6] |
| Fmoc-Lys(Boc)-OH | Fmoc-SPPS | Boc | Most common choice for Fmoc-SPPS; Boc is stable to piperidine but removed by TFA.[8][9][10] |
| Fmoc-Lys(Mtt)-OH | Fmoc-SPPS | Mtt | Orthogonal; Mtt group can be selectively removed with dilute TFA while peptide is on-resin.[6][9] |
| Fmoc-Lys(Alloc)-OH | Fmoc-SPPS | Alloc | Orthogonal; Alloc group is removed under neutral conditions with a palladium catalyst.[9] |
| Fmoc-Lys(Dde)-OH | Fmoc-SPPS | Dde | Orthogonal; Dde group is selectively removed with hydrazine, leaving other groups intact.[5][9] |
Visualizing the Chemical Strategies and Workflows
Diagrams are essential for conceptualizing the chemical differences and procedural flows in peptide synthesis.
Caption: Key protected lysine derivatives used in peptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Lys(Boc)-OH . DCHA Novabiochem 15098-69-8 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc-Lys(Boc)-OH, 71989-26-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
Safety Operating Guide
Safe Disposal of Boc-Lys(Boc)-OH.DCHA: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Boc-Lys(Boc)-OH.DCHA (N-α,N-ε-di-tert-butyloxycarbonyl-L-lysine dicyclohexylammonium salt). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, while a stable solid, must be treated as hazardous chemical waste due to its components and potential for environmental harm if disposed of improperly.
Immediate Safety and Disposal Plan
The mandated and primary method for the disposal of this compound is through a certified hazardous waste management service. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Hazard Profile and Quantitative Data
While specific quantitative disposal limits for this compound are not defined, its hazard profile, largely influenced by the dicyclohexylamine (DCHA) component, necessitates its classification as hazardous waste. DCHA is known to be corrosive, toxic, and very toxic to aquatic life with long-lasting effects[1][2].
| Hazard Classification | Description | Primary Concern |
| Acute Toxicity | Harmful if swallowed[2]. | Ingestion |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[2]. | Dermal and eye contact |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects[1][2]. | Environmental contamination |
| Storage Class | Combustible Solid[3]. | Fire hazard in storage |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing this compound for disposal.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Safety Goggles: Chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use[2].
Waste Collection
-
Solid Waste:
-
Empty Containers:
-
The original product container is considered hazardous waste. Do not rinse it out. Seal the empty, unrinsed container and place it in the designated hazardous waste collection area.
-
-
Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as paper towels from a spill cleanup, must also be disposed of as hazardous waste.
-
Hazardous Waste Container Requirements
-
Compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container with a screw-top lid is recommended[5][6].
-
Labeling: Label the container clearly with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "N-α,N-ε-di-tert-butyloxycarbonyl-L-lysine dicyclohexylammonium salt"
-
An accumulation start date.
-
-
Condition: Ensure the container is in good condition, with no leaks or cracks, and that the lid can be securely sealed[3][6]. Keep the container closed except when adding waste[5][6].
Spill Management
In the event of a spill:
-
Ensure the area is well-ventilated[4].
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust[4].
-
Place the swept material into the designated hazardous waste container.
-
Do not use water to clean up the solid material spill[4].
Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area[5][6].
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids[1].
-
Segregate this waste from other waste types like flammable liquids or corrosive acids[4][6].
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not allow the waste to accumulate for more than one year, or as per your institution's and local regulations[6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Boc-Lys(Boc)-OH.DCHA
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Lys(Boc)-OH.DCHA. The following procedural guidance outlines operational and disposal plans to ensure safe laboratory practices.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 15098-68-9 | [1][2][3][4] |
| Molecular Formula | C₂₈H₅₃N₃O₆ | [1][5] |
| Molecular Weight | 527.74 g/mol | [1][4][5] |
| Form | Solid, powder | [3] |
| Storage Temperature | 2-30°C | [3] |
Note: Some sources may list slightly different molecular formulas or weights depending on whether the dicyclohexylamine (DCHA) salt is included in the calculation.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate no known OSHA hazards, it is prudent to treat this chemical with care as other sources suggest it may cause skin, eye, and respiratory irritation.[1][6] Therefore, the following personal protective equipment is essential.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields are required to protect against dust particles.[6]
-
Hand Protection: Chemical-resistant gloves should be worn to prevent skin contact.[6]
-
Body Protection: A standard laboratory coat is recommended to protect clothing and skin.[7]
-
Respiratory Protection: If working in an area with poor ventilation or if dust is generated, a dust mask (e.g., N95 or P1) is advised to prevent inhalation.[8]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound for a common laboratory procedure, such as weighing and preparing for a reaction.
1. Preparation and Engineering Controls:
- Ensure all work with powdered this compound is conducted in a well-ventilated area.[6]
- For procedures that may generate dust, it is best practice to use a chemical fume hood or an enclosure with local exhaust ventilation.[8]
- Before beginning, ensure all necessary PPE is worn correctly.
2. Weighing the Reagent:
- To minimize dust generation, do not pour the powder directly from the main container.
- Use a clean spatula to carefully transfer the desired amount of the solid from its container to a weigh boat on a calibrated analytical balance.
- Close the main container tightly immediately after use to prevent moisture absorption and contamination.[6]
3. Dissolving the Reagent (if applicable):
- If preparing a solution, add the weighed solid to the appropriate solvent in a suitable flask.
- Stir the mixture gently until the solid is fully dissolved. Avoid vigorous shaking that could create aerosols.
4. In Case of a Spill:
- For small spills, gently sweep up the solid material and place it into a designated, labeled container for chemical waste.[8]
- Avoid using methods that could make the dust airborne.
- For larger spills, follow the same procedure of sweeping or shoveling the material into a suitable container for disposal.[8]
- Ensure the spill area is then cleaned with appropriate materials.
Disposal Plan
The disposal of this compound and its containers must be in accordance with all federal, state, and local environmental regulations.[6][7] As it is generally considered a non-hazardous chemical, the following steps can be taken, but always confirm with your institution's Environmental Health and Safety (EHS) department.[9][10]
1. Waste Collection:
- Collect any waste solid, including spilled material and contaminated disposables (e.g., weigh boats, gloves), in a clearly labeled, sealed container designated for chemical waste.[11]
2. Empty Container Disposal:
- Empty containers should be managed to ensure no residual chemical remains.[6]
- If permissible by your institution, thoroughly rinse the empty container with a suitable solvent. The rinsate should be collected as chemical waste.[11]
- Once clean, the container label should be defaced, and it can then be disposed of in the regular trash or recycled, depending on institutional policies.[6]
3. Arranging for Disposal:
- Contact your institution's EHS office to schedule a pickup for the container of chemical waste.[12]
- Do not dispose of this chemical down the drain or in the regular trash.[6]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CAS 15098-69-8: L-Lysine, N2,N6-bis[(1,1-dimethylethoxy)ca… [cymitquimica.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 15098-69-8 | CAS DataBase [m.chemicalbook.com]
- 5. biocrick.com [biocrick.com]
- 6. sfasu.edu [sfasu.edu]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
